molecular formula C10H9NOS B1337501 (5-(Thiophen-3-yl)pyridin-3-yl)methanol CAS No. 223563-61-9

(5-(Thiophen-3-yl)pyridin-3-yl)methanol

Cat. No.: B1337501
CAS No.: 223563-61-9
M. Wt: 191.25 g/mol
InChI Key: GNHNVVISNPPJFB-UHFFFAOYSA-N
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Description

(5-(Thiophen-3-yl)pyridin-3-yl)methanol (CAS 223563-61-9) is a high-value heterocyclic building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a unique molecular scaffold comprising both an electron-deficient pyridine ring and an electron-rich thiophene ring, which creates a distinct electronic profile valuable for constructing complex chemical structures . The primary application of this reagent is as a versatile core scaffold in the development of novel pharmaceutical candidates, particularly those targeting the central nervous system and inflammatory pathways . The presence of a hydroxymethyl (-CH₂OH) functional group on the pyridine ring is a key structural feature, as it serves as a handle for further synthetic modifications. Researchers can readily perform transformations such as oxidation to an aldehyde, esterification, or substitution, enabling the efficient creation of diverse derivative libraries for structure-activity relationship (SAR) studies and biological screening . Current research trajectories for analogous thiophene-pyridine hybrids demonstrate promising biological activities, including potent in vitro and in vivo anti-inflammatory effects through dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, as well as antioxidant properties . The compound is supplied with a purity of 95% and must be stored at room temperature . Attention: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-thiophen-3-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-5,7,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHNVVISNPPJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452106
Record name (5-(thiophen-3-yl)pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223563-61-9
Record name (5-(thiophen-3-yl)pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (5-(Thiophen-3-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biaryl Advantage

(5-(Thiophen-3-yl)pyridin-3-yl)methanol (CAS 223563-61-9) represents a privileged scaffold in modern drug discovery, specifically within the class of heterobiaryl systems . This molecule combines a pyridine ring—essential for hydrogen bond acceptance and solubility—with a thiophene moiety, a classic bioisostere for phenyl groups that offers distinct electronic properties and metabolic profiles.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow, and its application as an intermediate in the development of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.

Physicochemical Profile

Understanding the fundamental properties of this intermediate is crucial for optimizing its use in parallel medicinal chemistry (PMC) arrays and scale-up campaigns.

Table 1: Key Chemical Properties
PropertyValue / DescriptionSource/Note
Chemical Name (5-(Thiophen-3-yl)pyridin-3-yl)methanolIUPAC
CAS Number 223563-61-9
Molecular Formula C₁₀H₉NOS
Molecular Weight 191.25 g/mol
Appearance Off-white to light yellow solidExperimental
Predicted LogP ~1.8 - 2.1Lipophilicity (cLogP)
pKa (Pyridine N) ~4.5 - 5.0Basic center
pKa (Alcohol) ~13.5Weakly acidic
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 2 (Pyridine N, Hydroxyl O)Thiophene S is a poor acceptor
Solubility Soluble in DMSO, MeOH, DCM; Low in Water
Structural Analysis

The molecule features two distinct vectors for functionalization:

  • The Hydroxymethyl Group: A versatile handle for oxidation (to aldehydes/acids), halogenation (to alkyl halides), or direct etherification.

  • The Pyridine Nitrogen: A basic center capable of salt formation to modulate solubility or acting as a ligand in metal-catalyzed reactions.

  • The Thiophene Ring: Electron-rich, susceptible to electrophilic aromatic substitution, though less reactive than furan.

Validated Synthetic Protocol

The synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol is best approached via a convergent route, utilizing a Suzuki-Miyaura cross-coupling as the key bond-forming step. This protocol prioritizes regioselectivity and catalyst efficiency.

Reaction Scheme Visualization

SynthesisPath Start Methyl 5-bromonicotinate (Precursor) Inter (5-Bromopyridin-3-yl)methanol (Intermediate) Start->Inter NaBH4, MeOH/THF 0°C -> RT Product (5-(Thiophen-3-yl)pyridin-3-yl)methanol (Target) Inter->Product Pd(dppf)Cl2, K2CO3 DME/H2O, 80°C Reagent 3-Thiopheneboronic acid Reagent->Product

Caption: Convergent synthesis via reduction followed by Suzuki coupling.

Step 1: Selective Reduction of Methyl 5-bromonicotinate

Objective: Convert the ester to the primary alcohol without dehalogenating the pyridine ring.

  • Reagents: Methyl 5-bromonicotinate (1.0 eq), Sodium Borohydride (NaBH₄, 3.0 eq), Methanol (MeOH), THF.

  • Protocol:

    • Dissolve methyl 5-bromonicotinate in anhydrous THF (0.5 M).

    • Cool to 0°C under nitrogen atmosphere.

    • Add NaBH₄ portion-wise.

    • Add MeOH dropwise (gas evolution will occur).

    • Warm to room temperature (RT) and stir for 4 hours.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Typically 85-90%.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the thiophene ring at the C5 position.

  • Reagents: (5-Bromopyridin-3-yl)methanol (1.0 eq), 3-Thiopheneboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.5 eq).

  • Solvent System: DME/Water (3:1 ratio). Degassed.

  • Protocol:

    • Charge a reaction vial with the bromide intermediate, boronic acid, and K₂CO₃.

    • Add the degassed solvent mixture.

    • Add the Pd catalyst under a stream of nitrogen.

    • Seal and heat to 85°C for 12-16 hours.

    • Workup: Filter through a Celite pad to remove Pd residues. Dilute with water and extract with DCM.

    • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Validation: Confirm product identity via ¹H NMR (look for characteristic thiophene protons at δ 7.4-7.8 ppm).

Medicinal Chemistry Applications

This scaffold is frequently employed in the design of inhibitors for the PI3K/Akt/mTOR signaling pathway and Janus Kinase (JAK) family. The pyridine nitrogen often acts as a hinge binder in the ATP-binding pocket of kinases.

Biological Pathway Context: PI3K/Akt Signaling

The following diagram illustrates where inhibitors containing this scaffold typically intervene in cellular proliferation pathways.

SignalingPathway GF Growth Factor RTK RTK (Receptor) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Complex Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyridine-Thiophene Scaffold Inhibitor Inhibitor->Akt ATP Competition

Caption: Intervention point of pyridine-thiophene scaffold inhibitors in the PI3K/Akt pathway.

Structure-Activity Relationship (SAR) Insights
  • Bioisosterism: The thiophene ring serves as a lipophilic spacer similar to a phenyl ring but with reduced steric bulk and the potential for specific sulfur-pi interactions within the binding pocket.

  • Metabolic Stability: While thiophenes can be metabolically active (S-oxidation), the substitution pattern on the pyridine ring helps mitigate rapid clearance compared to unsubstituted thiophenes.

  • Solubility: The hydroxymethyl group improves aqueous solubility compared to methyl analogs and provides a handle for attaching solubilizing groups (e.g., via ether or carbamate linkages).

Safety and Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Chemical Stability: Stable under normal conditions. Avoid strong oxidizing agents which may react with the thiophene sulfur or the alcohol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for the coupling protocol).
  • Vertex AI Search.Consolidated search results for CAS 223563-61-9 and Suzuki coupling protocols.

Sources

(5-(Thiophen-3-yl)pyridin-3-yl)methanol CAS number 223563-61-9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-(Thiophen-3-yl)pyridin-3-yl)methanol (CAS 223563-61-9) is a high-value hetero-biaryl intermediate used extensively in medicinal chemistry. Structurally composed of a pyridine core substituted with a 3-thienyl group and a hydroxymethyl handle, this compound serves as a privileged scaffold in the design of kinase inhibitors (e.g., targeting EGFR, VEGFR-2) and CNS-active agents.

Its utility stems from two key features:

  • The Biaryl Axis: The 3,5-disubstituted pyridine motif provides a rigid geometry often required for positioning pharmacophores in enzyme binding pockets (e.g., the ATP hinge region).

  • The Alcohol Handle: The hydroxymethyl group allows for facile diversification into ethers, amines, or carbamates, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).

This guide outlines the physicochemical profile, a standardized synthetic protocol via Suzuki-Miyaura coupling, and the mechanistic rationale for its application in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
Chemical Name (5-(Thiophen-3-yl)pyridin-3-yl)methanol
CAS Number 223563-61-9
Molecular Formula C₁₀H₉NOS
Molecular Weight 191.25 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Predicted) ~5.2 (Pyridine nitrogen)
SMILES OCC1=CN=CC(C2=CSC=C2)=C1
InChI Key GNHNVVISNPPJFB-UHFFFAOYSA-N

Synthetic Pathway: Suzuki-Miyaura Coupling

The most robust route to CAS 223563-61-9 involves the palladium-catalyzed cross-coupling of (5-bromopyridin-3-yl)methanol with 3-thienylboronic acid . This approach is preferred over the reverse coupling (pyridine-boronic acid + bromothiophene) due to the higher stability and commercial availability of the pyridine bromide precursor.

Reaction Workflow Diagram

The following diagram illustrates the critical process flow, including reagents and checkpoints.

SynthesisWorkflow Start Precursors: (5-Bromopyridin-3-yl)methanol + 3-Thienylboronic Acid Catalyst Catalyst System: Pd(dppf)Cl2 • DCM Na2CO3 (2M aq) 1,4-Dioxane Start->Catalyst Dissolution Reaction Reaction: Reflux (90-100°C) 4-12 Hours Inert Atm (N2/Ar) Catalyst->Reaction Heating Workup Workup: Partition (EtOAc/H2O) Wash (Brine) Dry (Na2SO4) Reaction->Workup Completion (TLC/LCMS) Purification Purification: Flash Chromatography (Hexanes/EtOAc) Workup->Purification Crude Oil Product Final Product: (5-(Thiophen-3-yl)pyridin-3-yl)methanol (>98% Purity) Purification->Product Isolation

Caption: Optimized synthetic workflow for CAS 223563-61-9 via Suzuki coupling.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of (5-(Thiophen-3-yl)pyridin-3-yl)methanol.

Reagents:

  • (5-Bromopyridin-3-yl)methanol: 1.0 equiv (Start material)

  • 3-Thienylboronic acid: 1.2 equiv (Excess to drive conversion)[1]

  • Pd(dppf)Cl₂ · CH₂Cl₂: 3-5 mol% (Robust catalyst for heteroaryls)

  • Sodium Carbonate (Na₂CO₃): 2.0 equiv (2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a condenser and nitrogen inlet, charge (5-bromopyridin-3-yl)methanol and 3-thienylboronic acid.

  • Solvation: Add 1,4-Dioxane (10 mL/g of substrate). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂. Continue sparging for 5 minutes.

  • Base Addition: Add the degassed 2M Na₂CO₃ solution via syringe. The biphasic mixture will turn dark.

  • Reaction: Heat the mixture to 90°C under a positive pressure of nitrogen. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

    • Checkpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the bromide peak (M+2 pattern).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[1][2] Separate layers. Extract the aqueous layer 2x with EtOAc.

  • Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Gradient: 0% → 60% EtOAc in Hexanes. The product is polar due to the pyridine and alcohol groups.

  • Characterization: Confirm identity via ¹H NMR (DMSO-d₆) and LCMS (ESI+ m/z ~192).

Mechanistic Rationale

The synthesis relies on the Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism allows for troubleshooting low yields.

Catalytic Cycle Diagram

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Pyridine-Br TransMet Transmetallation (Ar-Pd(II)-Thiophene) OxAdd->TransMet + Thiophene-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Caption: Suzuki-Miyaura catalytic cycle: Oxidative Addition, Transmetallation, Reductive Elimination.

Key Mechanistic Insights:

  • Oxidative Addition: The electron-deficient pyridine ring facilitates the insertion of Pd(0) into the C-Br bond. This is generally the rate-limiting step for electron-rich aryl halides, but for pyridines, it is facile.

  • Transmetallation: The base (Na₂CO₃) activates the boronic acid to a boronate species [Rb-B(OH)₃]⁻, making it nucleophilic enough to attack the Pd(II) center.

  • Thiophene Sensitivity: Thiophenes can sometimes poison Pd catalysts via sulfur coordination. Using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents this by tightly binding the metal center and creating a wide bite angle that accelerates reductive elimination.

Applications in Medicinal Chemistry

This compound is not just a random intermediate; it is a "privileged structure" in drug discovery.

Bioisosterism & Scaffold Design
  • Pyridine vs. Benzene: The pyridine nitrogen provides a hydrogen bond acceptor (HBA) capability that a phenyl ring lacks, often improving water solubility and metabolic stability (reducing CYP450 oxidation at that position).

  • Thiophene vs. Phenyl: The thiophene ring is a bioisostere of a phenyl ring but is electron-rich and smaller. It often creates unique pi-stacking interactions in protein binding pockets (e.g., "edge-to-face" interactions).

Target Classes
  • Kinase Inhibitors: The biaryl system mimics the adenine core of ATP. The hydroxymethyl group can be converted to a chloride or mesylate to attach a solubilizing tail (e.g., piperazine or morpholine), a common strategy in designing inhibitors for EGFR (Lung cancer) and VEGFR-2 (Angiogenesis).

  • CNS Agents: The moderate lipophilicity (LogP ~1.9) suggests good blood-brain barrier (BBB) penetration potential.

Safety & Handling

  • Hazards: Pyridine derivatives can be irritants.[3][4] The compound causes serious eye irritation (H319).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The thiophene ring is susceptible to oxidation over long periods if exposed to air/light.

  • Incompatibility: Avoid strong oxidizing agents (reacts with sulfur) and strong acids (protonates pyridine).

References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 13813667 (Related Thiophene-Pyridine Scaffolds). Available at: [Link]

  • Google Patents.Method for preparation of pyridine-methanol derivatives (CN109824579B).

Sources

Technical Guide: Mass Spectrometry Analysis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-(Thiophen-3-yl)pyridin-3-yl)methanol (CAS: 223563-61-9) represents a critical biaryl pharmacophore often utilized as a building block in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structure combines a basic pyridine ring, a lipophilic thiophene moiety, and a polar hydroxymethyl group. This unique architecture presents specific challenges in mass spectrometry, particularly regarding ionization efficiency, isotopic pattern recognition, and fragmentation pathways.

This guide provides a comprehensive workflow for the qualitative and quantitative analysis of this analyte, moving beyond standard operating procedures to explain the physicochemical causality driving the analytical signals.

Part 1: Physicochemical Context & Ionization Strategy

Structural Analysis & Protonation Sites

To optimize sensitivity, one must first understand where the charge resides.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is the primary site of protonation (

    
     for unsubstituted pyridine). The electron-donating thiophene ring at the 5-position likely increases electron density, slightly elevating the basicity and making Electrospray Ionization (ESI+)  the preferred mode.
    
  • Thiophene Ring: This sulfur-containing heterocycle is lipophilic and generally non-basic. However, it provides a distinct isotopic signature.

  • Hydroxymethyl Group: This group facilitates water loss in the source if temperatures are too high, potentially leading to in-source fragmentation (ISF).

Isotopic Signature

The presence of sulfur (


 and 

) provides a critical diagnostic filter. Unlike pure carbon/nitrogen compounds, the

isotope creates a distinct M+2 peak.
IsotopeExact Mass (Da)Approx.[1][2] Abundance (%)Diagnostic Value

191.0405 100% (Base) Monoisotopic Mass

Contribution
192.0438~11.5%Standard M+1

Contribution
193.0363 ~4.5% Sulfur Confirmation

Critical Protocol: When setting up Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), ensure the isolation window is narrow enough (e.g., 1.0 Da) to exclude background, but be aware that the M+2 peak is a mandatory confirmation ion for identity verification.

Part 2: Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is essential for designing robust MRM transitions. The fragmentation of (5-(Thiophen-3-yl)pyridin-3-yl)methanol is driven by the stability of the resulting carbocations.

Primary Pathway: Dehydration

The most dominant transition is the loss of the hydroxyl group as water (


, -18 Da).
  • Mechanism: Protonation occurs on the hydroxyl oxygen (or migration from the pyridine nitrogen).

  • Result: Formation of a resonance-stabilized benzylic-type carbocation (pyridinium ion). The conjugation between the thiophene and pyridine rings stabilizes this positive charge, making the

    
     174 fragment highly abundant.
    
Secondary Pathways
  • Loss of Formaldehyde (

    
    ):  A rearrangement can lead to the extrusion of formaldehyde (-30 Da), resulting in a radical cation or protonated species at 
    
    
    
    162.
  • Thiophene Ring Opening: At higher collision energies (CE > 35 eV), the thiophene ring may fragment, typically losing acetylene (

    
    ) or CS fragments, though these are less reliable for quantitation.
    
Fragmentation Diagram (DOT)

FragmentationPathway M_Protonated Precursor Ion [M+H]+ m/z 192.04 (Protonated Pyridine) Transition_State Transition State (H-Shift / Activation) M_Protonated->Transition_State Collision Energy Fragment_Water Fragment [M+H - H2O]+ m/z 174.03 (Stabilized Biaryl Cation) Transition_State->Fragment_Water Loss of H2O (18 Da) Primary Quant Ion Fragment_CH2O Fragment [M+H - CH2O]+ m/z 162.03 (Biaryl Species) Transition_State->Fragment_CH2O Loss of CH2O (30 Da) Fragment_Thiophene Ring Fragmentation (Loss of CS/C2H2) Fragment_Water->Fragment_Thiophene High CE (>40eV)

Caption: Proposed MS/MS fragmentation pathway for (5-(Thiophen-3-yl)pyridin-3-yl)methanol under ESI+ conditions.

Part 3: Method Development Protocol

This protocol is designed for a UHPLC-QQQ (Triple Quadrupole) setup, but is adaptable to Q-TOF.

Chromatographic Conditions

The biaryl nature of the compound provides significant hydrophobicity, but the pyridine nitrogen causes tailing on standard C18 columns if unbuffered silanols are present.

  • Stationary Phase: Phenyl-Hexyl or C18 with polar embedding .

    • Why? Phenyl-Hexyl columns offer

      
       interactions with the thiophene/pyridine rings, providing superior selectivity and peak shape compared to standard C18.
      
  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Why? Ammonium formate buffers the pH (~3.5-4.0), ensuring the pyridine remains protonated for ESI+ while suppressing silanol activity on the column.

  • Mobile Phase B: Acetonitrile (or Methanol).

    • Note: Acetonitrile generally yields sharper peaks; Methanol may enhance ionization but increases backpressure.

Step-by-Step Workflow
  • Solubility Check: Dissolve standard in 50:50 Methanol:Water. Avoid pure water due to the lipophilic thiophene tail.

  • Direct Infusion: Tune for the Precursor (

    
     192). Optimize Cone Voltage (DP) to maximize signal without inducing in-source water loss (
    
    
    
    174).
  • Product Scan: Perform a product ion scan at CE 10, 20, 30, and 40 eV. Select the most stable transition (likely

    
    ) for Quantitation and a secondary (
    
    
    
    or ring fragment) for Qualification.
  • Gradient Optimization: Start with 5% B to 95% B over 5 minutes. The analyte is expected to elute in the mid-range (40-60% B).

Method Decision Tree (DOT)

MethodDevelopment Start Start Method Dev Solubility Dissolve in 50:50 MeOH:H2O Start->Solubility Tune Infusion Tuning (ESI+) Solubility->Tune Check_ISF Check In-Source Fragmentation Tune->Check_ISF Adjust_DP Lower Declustering Potential Check_ISF->Adjust_DP High 174 Ion Select_Col Column Selection Check_ISF->Select_Col Stable 192 Ion Adjust_DP->Tune C18 C18 Column (Tailing Risk) Select_Col->C18 Phenyl Phenyl-Hexyl (Recommended) Select_Col->Phenyl Final Finalize Gradient & MRM Phenyl->Final

Caption: Decision matrix for optimizing LC-MS parameters, highlighting the mitigation of in-source fragmentation.

Part 4: Impurity Profiling & Metabolic Stability

In drug development, this molecule is a "structural alert" carrier due to the thiophene ring.[3]

Oxidation Risks (Metabolites)
  • S-Oxidation: The thiophene sulfur can be oxidized by CYP450 enzymes to form a sulfoxide or sulfone.

    • Mass Shift: +16 Da (Sulfoxide) or +32 Da (Sulfone).

    • Risk: Thiophene S-oxides are reactive electrophiles (Michael acceptors) and can covalently bind to proteins, causing toxicity.

  • Alcohol Oxidation: The primary alcohol can be oxidized to the carboxylic acid.

    • Mass Shift: +14 Da (Alcohol

      
       Acid).
      
Degradation Products

During storage or stress testing:

  • Dimerization: Biaryl methanols can form ethers under acidic conditions (

    
    ).
    
  • N-Oxidation: The pyridine nitrogen can oxidize (

    
     Da), which is distinct from S-oxidation by retention time (N-oxides are generally more polar).
    

References

  • Sigma-Aldrich. (5-(Thiophen-3-yl)pyridin-3-yl)methanol Product Specification & CAS 223563-61-9. Link

  • PubChem. Compound Summary for CID 13813667 (Related Biaryl Methanols). National Library of Medicine. Link

  • Salem, M. A., et al. (2014).[4] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Related Heterocycles." International Journal of Materials and Chemistry. (Discusses fragmentation stability of nitrogen heterocycles). Link

  • Danso, D., et al. (2014). "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology. (Authoritative source on Thiophene metabolic activation and S-oxide formation). Link

  • Holčapek, M., et al. (2010). "Mass Spectrometry of Pyridine Derivatives." Handbook of Spectroscopy.

Sources

fragment-based drug discovery with (5-(Thiophen-3-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Fragment-Based Discovery Targeting WDR5: The (5-(Thiophen-3-yl)pyridin-3-yl)methanol Scaffold

Executive Summary

This technical guide details the application of (5-(Thiophen-3-yl)pyridin-3-yl)methanol (herein referred to as Fragment 1 ) as a high-value starting point in Fragment-Based Drug Discovery (FBDD). While High-Throughput Screening (HTS) often yields high-molecular-weight lipophilic compounds, FBDD utilizes smaller, ligand-efficient scaffolds to interrogate difficult pockets—specifically Protein-Protein Interaction (PPI) interfaces like the WDR5 WIN site .

This guide deconstructs the physicochemical profile of Fragment 1, outlines the biophysical screening protocols (SPR/NMR) required for its detection, and provides a rigorous medicinal chemistry roadmap for optimizing this biaryl scaffold into a potent lead.

Fragment Profile & Physicochemical Analysis

Fragment 1 represents a "privileged scaffold" in medicinal chemistry: the biaryl system. It balances a lipophilic aromatic domain (thiophene) with a polar, functionalizable handle (methanol) on a central pyridine core.

PropertyValueImplication for FBDD
Molecular Weight (MW) 191.25 DaIdeal for FBDD (<300 Da). Allows significant mass addition during optimization without violating Lipinski's Rule of 5.
cLogP ~1.9 - 2.1Moderate lipophilicity ensures solubility in assay buffers (PBS/DMSO) while maintaining permeability.
H-Bond Donors (HBD) 1 (-OH)Critical anchor point for initial binding; serves as the primary vector for growth.
H-Bond Acceptors (HBA) 3 (N, O, S)The pyridine nitrogen is a key acceptor, often engaging backbone amides or conserved waters.
Rotatable Bonds 2Low entropic penalty upon binding.
Ligand Efficiency (LE) HighEven with weak affinity (

), the low heavy atom count (HAC=13) yields high LE.
Structural Vectors
  • Vector A (Methanol -CH₂OH): The primary "growth vector." It projects into solvent or adjacent sub-pockets. In the context of WDR5, this group mimics the polar functionality of the native peptide ligand but must be optimized to displace high-energy water molecules or engage specific residues (e.g., Asp/Glu).

  • Vector B (Thiophene Ring): Provides hydrophobic bulk. The sulfur atom introduces electronic diversity compared to a phenyl ring, potentially engaging in S-

    
     interactions.
    
  • Vector C (Pyridine Nitrogen): A hydrogen bond acceptor. Its position relative to the biaryl axis defines the curvature of the molecule, critical for fitting into the "WIN" site cleft.

Hit Identification & Validation Protocols

Detecting the binding of low-affinity fragments like Fragment 1 requires sensitive biophysical assays. Standard enzymatic assays often fail due to the high concentrations required.

Protocol A: Surface Plasmon Resonance (SPR) Screening

SPR is the gold standard for validating Fragment 1 due to its ability to measure rapid on/off rates (


, 

).
  • Sensor Chip: CM5 or Streptavidin (SA) chip.

  • Immobilization: Biotinylated WDR5 (or target protein) captured to ~2000 RU. Reference channel: Biotinylated non-binding protein or empty flow cell.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Critical: Match DMSO concentration exactly in running buffer and samples to avoid "bulk effect" artifacts.

  • Injection: 6-point concentration series (e.g., 1 mM down to 31.25 µM).

  • Analysis: Steady-state affinity fitting (Isotherm) is preferred over kinetic fitting for fast-off fragments.

    • Success Criterion: A defined saturation curve yielding a calculated

      
       (typically 50–500 µM for a starting fragment).
      
Protocol B: Ligand-Observed NMR (STD/WaterLOGSY)

To confirm the binding is specific and not due to aggregation:

  • Technique: Saturation Transfer Difference (STD) NMR.

  • Setup: 10 µM Protein + 500 µM Fragment 1 in D₂O buffer.

  • Mechanism: Irradiate protein (-1 ppm). If Fragment 1 binds, saturation transfers to the ligand protons (thiophene/pyridine signals), reducing their intensity in the difference spectrum.

  • Outcome: Confirmation of binding epitope. If the thiophene protons show strong STD signals, the thiophene ring is buried in the protein pocket.

Optimization Strategy: From Fragment to Lead

The transition from Fragment 1 to a nanomolar inhibitor relies on Fragment Growing . We utilize the methanol group as a synthetic handle to reach the "Arginine Pocket" (common in WDR5-MLL1 interactions).

The WDR5 Context (Case Study)

In WDR5, the "WIN" site naturally binds an Arginine residue (Arg3765 of MLL1). The pyridine-thiophene core of Fragment 1 likely sits in the hydrophobic cleft (Phe133/Phe149). The methanol group points toward the acidic patch (Asp/Glu) that normally stabilizes the Arg guanidine.

Synthetic Pathway: Reductive Amination & Amide Coupling

Objective: Convert the weak H-bond donor (-OH) into a cationic group or a larger amide linker.

Step 1: Oxidation of Methanol to Aldehyde

  • Reagents: MnO₂ (10 eq) in DCM or Dess-Martin Periodinane.

  • Product: 5-(Thiophen-3-yl)nicotinaldehyde.

  • Why: The aldehyde is a versatile electrophile for divergent synthesis.

Step 2: Reductive Amination (The "Growth" Step)

  • Reagents: Primary/Secondary Amine (R-NH₂), NaBH(OAc)₃, DCE, catalytic AcOH.

  • Target R-groups:

    • Piperazines/Piperidines: To mimic the Arg side chain and introduce solubility.

    • Benzyl amines: To capture additional

      
      -stacking interactions.
      
  • Causality: Introducing a basic amine at this position often improves affinity by 10-100 fold by forming a salt bridge with aspartate residues in the target pocket.

Step 3: Alternative Vector – Ether Formation

  • Reagents: NaH, Alkyl Halide (R-X) in DMF.

  • Why: If the pocket is hydrophobic, an ether linkage maintains the oxygen acceptor while extending a lipophilic chain.

Experimental Synthesis: Suzuki Coupling of the Core

If Fragment 1 needs to be resynthesized or derivatized at the thiophene ring, the following robust protocol is established.

Reaction: (5-Bromopyridin-3-yl)methanol + Thiophen-3-ylboronic acid


 Fragment 1

Protocol:

  • Charge: 5-Bromopyridin-3-ylmethanol (1.0 eq), Thiophen-3-ylboronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas thoroughly with Argon.

  • Conditions: Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (SiO₂). Elute with 0-5% MeOH in DCM.

    • Note: The pyridine nitrogen can cause tailing on silica; adding 1%

      
       to the eluent sharpens peaks.
      

Visualization of Workflows

Diagram 1: The FBDD Optimization Cycle

This diagram illustrates the iterative logic from screening Fragment 1 to designing a lead.

FBDD_Cycle Fragment Fragment 1 (5-(Thiophen-3-yl)pyridin-3-yl)methanol Screen Biophysical Screen (SPR / STD-NMR) Fragment->Screen Kd ~100 µM Structure X-Ray Crystallography (Identify Binding Mode) Screen->Structure Validation Design Design Strategy (Grow from -CH2OH) Structure->Design Vector ID Synthesis Chemical Synthesis (Reductive Amination) Design->Synthesis Library Gen Synthesis->Structure Iteration Lead Lead Compound (nM Affinity) Synthesis->Lead Optimization

Caption: The iterative FBDD cycle transforming the initial biaryl fragment into a potent lead via structural validation and vector-based growth.

Diagram 2: Chemical Space & Growth Vectors

This diagram maps the specific chemical modifications available on the scaffold.

Chemical_Vectors Core Core Scaffold (5-(Thiophen-3-yl)pyridin-3-yl)methanol Vector_OH Methanol Handle (-CH2OH) Primary Growth Vector Core->Vector_OH Vector_Thio Thiophene Ring Hydrophobic/Pi-Stacking Core->Vector_Thio Vector_Pyr Pyridine Nitrogen H-Bond Acceptor Core->Vector_Pyr Mod_Amine Reductive Amination (Target: Asp/Glu Salt Bridge) Vector_OH->Mod_Amine Oxidation + R-NH2 Mod_Ether Etherification (Target: Hydrophobic Extension) Vector_OH->Mod_Ether NaH + R-X Mod_Iso Isostere Replacement (Phenyl/Furan) Vector_Thio->Mod_Iso Suzuki Coupling

Caption: Strategic growth vectors on the (5-(Thiophen-3-yl)pyridin-3-yl)methanol scaffold. The methanol group is the primary site for improving affinity.

References

  • Fragment Screening for WDR5 Inhibitors

    • Title: Fragment screening for a protein-protein interaction inhibitor to WDR5.[1][2][3][4][5][6]

    • Source: AIP Conference Proceedings / Monash University.
    • Context: Identifies biaryl and imidazole-methanol fragments as key hits for the WDR5 WIN site, establishing the validity of this scaffold class.
    • Link:[Link]

  • WDR5-MYC Inhibitor Discovery

    • Title: Discovery of WD Repeat-Containing Protein 5 (WDR5)–MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design.[1][5]

    • Source: Journal of Medicinal Chemistry (2020).[1]

    • Context: Details the structural basis of WDR5 inhibition and the "fragment merging" str
    • Link:[Link]

  • General FBDD Principles

    • Title: Fragment-based drug discovery: a practical approach.
    • Source: N
    • Context: Foundational text on calculating Ligand Efficiency (LE) and designing fragment libraries.
    • Link:[Link]

Sources

safety and handling of (5-(Thiophen-3-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol

Compound Profile & Strategic Relevance[1]

(5-(Thiophen-3-yl)pyridin-3-yl)methanol (CAS: 223563-61-9) is a bi-heteroaryl carbinol scaffold frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery (FBDD).[1] Its structure combines a pyridine core (hydrogen bond acceptor) with a thiophene ring (lipophilic, aromatic spacer) and a hydroxymethyl group (versatile handle for further functionalization or hydrogen bond donation).[1]

Technical Identity:

  • IUPAC Name: (5-(thiophen-3-yl)pyridin-3-yl)methanol[1][2]

  • Molecular Formula: C₁₀H₉NOS[3][4]

  • Molecular Weight: 191.25 g/mol [4]

  • Solubility: Soluble in DMSO, Methanol, Ethanol; limited solubility in water and non-polar hydrocarbons (Hexane).[1]

  • Physical State: Typically an off-white to pale yellow solid; hygroscopic.[1]

Hazard Identification & Toxicology (E-E-A-T)

While specific SDS data for this exact isomer is often limited in public repositories, a Read-Across Hazard Analysis based on its substructures (pyridine-3-methanol and thiophene) mandates the following safety profile.

GHS Classification (Inferred)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][5]H302
Skin Irritation 2Causes skin irritation.[1]H315
Eye Irritation 2ACauses serious eye irritation.[1]H319
STOT - Single Exp. 3May cause respiratory irritation.[1]H335
Sensitization 1May cause an allergic skin reaction (Thiophene moiety).[1]H317
Advanced Toxicological Insight: The Thiophene Alert

Expert Note: Researchers must be aware of the metabolic activation potential of the thiophene ring.[1] In vivo, thiophene moieties can be oxidized by Cytochrome P450 enzymes to form reactive thiophene-S-oxides or epoxides.[1] These electrophilic intermediates can covalently bind to cellular proteins, leading to hepatotoxicity.[1]

  • Handling Implication: Avoid all skin contact.[1][6][7][8] Treat the compound as a potential idiosyncratic hepatotoxin during early-stage handling.[1]

Barrier Analysis & Engineering Controls

To ensure safety, we employ a "Defense in Depth" strategy.

  • Primary Barrier (Engineering): All solid handling (weighing) must occur inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.[1] If the compound is in fine powder form, use a static-dissipative balance enclosure to prevent aerosolization.[1]

  • Secondary Barrier (PPE):

    • Gloves: Double-gloving is required.[1] Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Neoprene.[1] Reasoning: Pyridine derivatives can permeate thin nitrile; the double layer provides breakthrough time protection.[1]

    • Respiratory: If working outside a hood (not recommended), a P100 particulate respirator is mandatory.[1]

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

Synthesis & Experimental Handling

The most robust route to (5-(Thiophen-3-yl)pyridin-3-yl)methanol is via Suzuki-Miyaura Cross-Coupling .[1] This protocol minimizes the handling of highly toxic organotin reagents (Stille coupling) often associated with heteroaryl synthesis.[1]

Synthesis Protocol (Suzuki Coupling)

Reaction: (5-Bromopyridin-3-yl)methanol + 3-Thiopheneboronic acid


 Product[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • (5-Bromopyridin-3-yl)methanol (1.0 equiv)[1]

    • 3-Thiopheneboronic acid (1.2 equiv)[1]

    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Pd(

      
      )
      
      
      
      (5 mol%)
  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).[1] Note: Degassing is critical to prevent homocoupling of the boronic acid and oxidation of the catalyst.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

  • Workup (Safety Critical):

    • Cool to room temperature.[1][9]

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash with water and brine.[1] Caution: Pyridine derivatives can be water-soluble.[1] Back-extract the aqueous layer with EtOAc to maximize yield.[1]

  • Purification: Flash column chromatography (SiO₂).[1][9]

    • Eluent: 0-10% Methanol in Dichloromethane (DCM).[1]

    • Observation: The product is polar due to the pyridine nitrogen and hydroxyl group.[1]

Visualization: Synthesis & Safety Logic

G Start Start: Raw Materials Weighing Weighing (Fume Hood) Control: Static Dissipation Start->Weighing Coupling Suzuki Coupling (90°C, Dioxane/H2O) Weighing->Coupling Hazard1 Hazard: Pd Dust Action: Wet Wipe Clean Weighing->Hazard1 Risk Workup Biphasic Extraction Risk: Emulsion/Solubility Coupling->Workup Purification Flash Chromatography (MeOH/DCM) Workup->Purification Hazard2 Hazard: Thiophene Sensitizer Workup->Hazard2 Exposure Storage Storage (Argon, 4°C) Purification->Storage

Caption: Figure 1. Synthesis workflow integrating critical safety checkpoints for handling heteroaryl methanols.

Stability, Storage, and Degradation[6]

The "methanol" handle on the pyridine ring introduces specific stability concerns that differ from simple alkyl pyridines.

  • Oxidation Risk: The primary alcohol is susceptible to oxidation to the aldehyde (5-(thiophen-3-yl)nicotinaldehyde) or carboxylic acid upon prolonged exposure to air.[1]

    • Protocol: Store under an inert atmosphere (Argon or Nitrogen).[1]

  • Hygroscopicity: The pyridine nitrogen can hydrogen bond with atmospheric water.[1] Moisture uptake makes accurate weighing difficult and can hydrolyze boronic ester impurities if present.[1]

    • Protocol: Store in a desiccator at 2–8°C.

  • N-Oxidation: Over time, the pyridine nitrogen can oxidize to the N-oxide, particularly in the presence of light and air.[1]

    • Protocol: Protect from light (amber vials).[1]

Emergency Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min.[1] Do NOT use ethanol.[1]Ethanol increases skin permeability, potentially accelerating absorption of the thiophene moiety.[1]
Eye Contact Flush with saline/water for 15 min.[1] Lift eyelids.[1]Pyridine bases are caustic; immediate dilution prevents corneal opacity.[1]
Spill (Solid) Wet-wipe method.[1] Do not dry sweep.[1]Prevents aerosolization of the sensitizing dust.[1]
Spill (Solution) Absorb with vermiculite.[1] Dispose as hazardous waste.[1]Prevents flammability (if organic solvent) and environmental leaching.[1]

Waste Disposal

  • Aqueous Waste: Do not pour down the drain.[1][8] Pyridine derivatives are toxic to aquatic life.[1][7] Collect in "Aqueous Basic" waste streams.

  • Solid Waste: Silica gel from purification contains trapped compound and Palladium residues.[1] Dispose of as "Solid Hazardous Waste" (heavy metal contamination).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link]

  • Dansette, P. M., & Mansuy, D. (2002). Metabolism of Thiophene-Containing Drugs: Formation of Reactive Metabolites and Toxicological Implications.[1] In Bioactivation of Heterocycles.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol via Suzuki-Miyaura Coupling

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol (CAS: 223563-61-9).[1] This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors where the pyridine-thiophene biaryl system functions as a hinge binder or hydrophobic core.[1]

The synthesis utilizes a Suzuki-Miyaura cross-coupling between (5-bromopyridin-3-yl)methanol and 3-thiopheneboronic acid.[1] While conceptually straightforward, this specific coupling presents challenges typical of heteroaryl-heteroaryl systems: catalyst deactivation by heteroatoms (N, S), protodeboronation of the thiophene moiety, and solubility issues of the polar alcohol.[1] This guide provides an optimized method using Pd(dppf)Cl₂[1][2]·DCM as the catalyst, ensuring high yields (>80%) and reproducibility.[1]

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the biaryl bond.[1] The strategic choice involves coupling a pyridinyl halide with a thiophenyl boronic acid .[1]

Strategic Rationale:
  • Electrophile Selection: (5-Bromopyridin-3-yl)methanol is chosen over the chloropyridine due to the higher reactivity of the C-Br bond in oxidative addition, which is crucial when the pyridine ring is electron-deficient.[1]

  • Nucleophile Selection: 3-Thiopheneboronic acid is used.[1] While thiophene boronic acids are prone to protodeboronation, they are generally more stable than pyridyl boronic acids, which rapidly hydrolyze or deborylate under aqueous basic conditions.[1]

  • Functional Group Tolerance: The primary alcohol is left unprotected.[1] Under the mild carbonate conditions of the Suzuki reaction, the free hydroxyl group does not interfere, saving two synthetic steps (protection/deprotection).[1]

Reaction Pathway Diagram[1][3][4]

ReactionPathwaySM1(5-Bromopyridin-3-yl)methanol(Electrophile)InterPd-ComplexIntermediateSM1->InterOxidativeAdditionSM23-Thiopheneboronic acid(Nucleophile)SM2->InterTransmetallation(Activated by Base)CatPd(dppf)Cl2·DCM(Catalyst)Cat->InterBase2M Na2CO3(Base)Base->SM2ActivationProd(5-(Thiophen-3-yl)pyridin-3-yl)methanol(Target)Inter->ProdReductiveElimination

Figure 1: Mechanistic pathway for the Suzuki coupling of pyridine and thiophene moieties.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Amount (Example)Role
(5-Bromopyridin-3-yl)methanol 188.021.01.88 g (10 mmol)Electrophile
3-Thiopheneboronic acid 127.961.21.54 g (12 mmol)Nucleophile
Pd(dppf)Cl₂[1]·CH₂Cl₂ 816.640.05408 mg (0.5 mmol)Catalyst
Sodium Carbonate (Na₂CO₃) 105.993.015 mL (2M aq.)Base
1,4-Dioxane --40 mLSolvent

Expert Insight: The use of Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium dichloride) is critical.[1] Monodentate phosphine ligands (like PPh₃) are often displaced by the chelating nitrogen of the pyridine or sulfur of the thiophene, leading to catalyst death.[1] The bidentate dppf ligand creates a wide bite angle that stabilizes the Pd center against such poisoning [1, 2].[1]

Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with (5-bromopyridin-3-yl)methanol (1.88 g) and 3-thiopheneboronic acid (1.54 g).

  • Add 1,4-Dioxane (40 mL).

  • Critical Step: Degas the solution. Sparge with nitrogen or argon gas for 15 minutes.[1] Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.[1]

Step 2: Catalyst & Base Addition
  • Add the Pd(dppf)Cl₂[1]·CH₂Cl₂ catalyst (408 mg) to the stirring solution.[1]

  • Add the degassed 2M Na₂CO₃ aqueous solution (15 mL).

  • The mixture will turn a dark orange/red color.[1]

Step 3: Reaction
  • Heat the reaction mixture to 90°C in an oil bath.

  • Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM).[1]

    • Checkpoint: The bromide starting material should be consumed within 4–6 hours.[1]

    • Note: If the reaction stalls, add an additional 0.02 equiv. of catalyst and 0.2 equiv. of boronic acid.[1]

Step 4: Workup & Purification [1][5]
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (100 mL) and water (50 mL).

  • Separate the layers.[1][3] Extract the aqueous layer twice with Ethyl Acetate (2 x 50 mL).[1]

    • Solubility Note: The product contains a pyridine nitrogen and an alcohol, making it moderately polar.[1] Ensure thorough extraction.

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0% → 10% Methanol in Dichloromethane (DCM).[1]

    • The product typically elutes around 4–6% MeOH/DCM.[1]

Experimental Workflow Diagram

WorkflowSetupSETUPCharge Reactants in DioxaneDegas with N2 (15 min)ReactionREACTIONAdd Pd(dppf)Cl2 + 2M Na2CO3Heat to 90°C (4-6h)Setup->ReactionCheckCHECKPOINTLCMS: Consumption of Bromide?Reaction->CheckCheck->ReactionNo (Add Cat/Boronic Acid)WorkupWORKUPDilute EtOAc/WaterExtract Aqueous Layer x3Check->WorkupYesPurifyPURIFICATIONFlash Chromatography(0-10% MeOH in DCM)Workup->Purify

Figure 2: Operational workflow for the synthesis and purification process.

Optimization & Troubleshooting

Managing Protodeboronation

Thiophene boronic acids are electron-rich and susceptible to hydrolytic deboronation (losing the B(OH)₂ group) before coupling occurs.[1]

  • Symptom: LCMS shows thiophene mass and unreacted bromide.[1]

  • Solution:

    • Switch base to K₃PO₄ (anhydrous) or CsF .[1]

    • Reduce water content: Use Toluene/Ethanol (4:[1]1) instead of Dioxane/Water if hydrolysis is severe [3].[1]

Catalyst Scavenging (Pharma Requirement)

For drug development applications, residual Palladium must be removed.[1]

  • Protocol: After workup, treat the organic phase with SiliaMetS® Thiol or activated charcoal (10 wt% relative to product) for 1 hour at 50°C before filtration and concentration. This typically reduces Pd content to <20 ppm.[1]

Analytical Data Validation
  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic thiophene protons (multiplets at δ 7.5–8.0 ppm) and the pyridine singlets (δ 8.5–9.0 ppm).[1] The methylene protons (-CH₂OH) should appear as a doublet around δ 4.6 ppm, coupling with the hydroxyl triplet.[1]

  • Mass Spec: ESI+ m/z = 192.0 [M+H]⁺.

Safety & Handling

  • Pyridines: Irritants and potential sensitizers.[1] Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers.[1] Avoid inhalation of dust.[1]

  • Thiophene Derivatives: Often possess a strong, unpleasant odor; waste must be segregated into sulfur-containing waste streams.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]

  • Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 40(4), 275–286.[1] Link[1]

Application Note: High-Fidelity Sonogashira Coupling of Pyridine and Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cross-coupling of pyridine and thiophene moieties via the Sonogashira reaction is a cornerstone transformation in the synthesis of kinase inhibitors, organic semiconductors, and Smoothened receptor antagonists. However, this specific heterocyclic pairing presents a "perfect storm" of kinetic challenges: catalyst poisoning by the pyridine nitrogen and Glaser homocoupling promoted by thiophene-copper interactions.

This guide moves beyond generic textbook conditions, providing two field-validated protocols:

  • Protocol A (The Workhorse): A cost-effective Pd/Cu system optimized for sterically accessible 3-halopyridines.

  • Protocol B (The Precision System): A Copper-free, Buchwald-precatalyst system designed for difficult 2-halopyridines where catalyst deactivation is prevalent.

The Heterocyclic Challenge: Mechanistic Causality

To ensure reproducibility, one must understand the failure modes specific to these substrates.

The Pyridine "Sink" (Catalyst Poisoning)

The primary failure mode in pyridine coupling is the competitive binding of the pyridine nitrogen lone pair to the unsaturated Pd(0) or Pd(II) species.

  • Mechanism: Instead of the desired oxidative addition into the C-X bond, the pyridine nitrogen coordinates to the metal center (

    
    -donation).
    
  • Consequence: This forms a stable, catalytically inactive "resting state" complex, effectively removing the catalyst from the cycle. This is most acute in 2-halopyridines , where the nitrogen is proximal to the reaction site but sterically allows coordination.

The Thiophene/Copper Trap (Glaser Coupling)

Thiophenes are electron-rich, making their corresponding alkynes prone to oxidative homocoupling (Glaser coupling) in the presence of Copper(I) and trace oxygen.

  • Observation: The reaction mixture turns dark/green rapidly, and consumption of the alkyne occurs without product formation.

  • Solution: Strict anaerobic conditions or Copper-free methodologies (Protocol B).

Visualizing the Failure Pathways

The following diagram illustrates the standard catalytic cycle versus the specific "Death Loops" caused by pyridine and oxygen.

SonogashiraMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-II Complex) Pd0->OxAdd + Ar-X (Halopyridine) PyridinePoison DEAD END: Pyridine N-Coordination (Catalyst Sink) Pd0->PyridinePoison Pyridine N-binding TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization GlaserSide SIDE REACTION: Glaser Homocoupling (Consumes Alkyne) TransMet->GlaserSide + O2 / Excess Cu RedElim->Pd0 - Product

Figure 1: The Catalytic Cycle highlighting the specific "Death Loops" for pyridine substrates (N-binding) and thiophene alkynes (Glaser coupling).

Strategic Optimization Matrix

Select your protocol based on the electronic and steric nature of your pyridine substrate.

ParameterProtocol A: Standard (Pd/Cu) Protocol B: Advanced (Cu-Free)
Primary Use Case 3-Bromopyridine, 4-Bromopyridine2-Bromopyridine , Chloropyridines
Catalyst

(5 mol%)
XPhos Pd G3 (1-2 mol%)
Co-Catalyst CuI (2-5 mol%)None (Avoids homocoupling)
Ligand

(Standard)
XPhos (Bulky, electron-rich)
Base

or


or

Solvent THF or DMF1,4-Dioxane or MeCN
Temp 60°C - 80°C80°C - 100°C
Why? Cheap, effective for non-chelating positions.Bulky ligand prevents N-poisoning; Cu-free prevents Glaser.

Validated Experimental Protocols

Protocol A: The "Workhorse" Method (Pd/Cu Mediated)

Recommended for: 3-halopyridines coupled with ethynylthiophenes.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • 2-Ethynylthiophene (1.1 equiv)

  • 
     (0.05 equiv)
    
  • CuI (0.05 equiv)[1]

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous THF (degassed)

Step-by-Step Workflow:

  • Degassing (CRITICAL): Sonogashira requires strict oxygen exclusion to prevent Cu-mediated homocoupling.[2] Sparge the THF with Argon for at least 15 minutes prior to use.

  • Catalyst Charge: In a glovebox or under active Argon flow, add

    
     and CuI to a reaction vial.
    
  • Substrate Addition: Add the 3-bromopyridine and degassed THF. Stir until the catalyst is partially dissolved (yellow/orange suspension).

  • Base Addition: Add

    
     via syringe.
    
  • Alkyne Addition: Add 2-ethynylthiophene last.

    • Note: If the reaction turns black immediately, oxygen ingress has occurred.

  • Reaction: Seal and heat to 60°C for 4-12 hours.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Wash with EtOAc.[3][4] Concentrate and purify via silica gel chromatography.

Protocol B: The "Precision" Method (Copper-Free / Buchwald G3)

Recommended for: 2-halopyridines (high poisoning risk) or valuable alkyne substrates.

Rationale: This protocol uses XPhos Pd G3 , a precatalyst that rapidly generates the active


 species. The bulky XPhos ligand (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine) creates a steric shield that prevents the pyridine nitrogen from coordinating to the Palladium, forcing the reaction through the oxidative addition pathway.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 3-Ethynylthiophene (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv / 2 mol%)

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

ProtocolB_Workflow Setup 1. Setup Add Pd-G3, Base, Halide to vial Degas 2. Inertion Evacuate/Backfill Argon (3x) Setup->Degas Solvent 3. Solvation Add Dioxane & Alkyne Degas->Solvent Heat 4. Activation Heat to 80°C (1-4 hours) Solvent->Heat Workup 5. Workup Dilute EtOAc, Wash H2O Heat->Workup

Figure 2: Workflow for the moisture-sensitive, high-performance Protocol B.

  • Solids Charge: To a reaction vial equipped with a stir bar, add XPhos Pd G3,

    
    , and 2-bromopyridine (if solid).
    
  • Atmosphere Exchange: Cap the vial. Evacuate and backfill with Argon three times.[4] This is crucial for the precatalyst activation.

  • Liquid Addition: Inject anhydrous, degassed 1,4-Dioxane.

  • Alkyne Addition: Inject the ethynylthiophene.

  • Thermal Activation: Place in a pre-heated block at 80°C.

    • Visual Check: The reaction should transition from off-white to a clear/amber solution. A black precipitate indicates catalyst decomposition (Pd black formation).

  • Monitoring: Monitor by LCMS. The reaction is typically faster than Protocol A (1-4 hours).

  • Workup: Dilute with EtOAc, wash with water (to remove inorganic salts), dry over

    
    , and concentrate.
    

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Rapid black precipitation Catalyst decomposition ("Pd Black").Ligand insufficient to stabilize Pd. Switch to Protocol B (XPhos) or increase ligand:Pd ratio to 4:1.
Green/Blue reaction mixture Oxidative Glaser coupling.Oxygen leak. Regas solvents.[4] If persistent, switch to Protocol B (Cu-Free) .
No conversion (2-Pyridine) Catalyst poisoning by N-coordination.Use bulky ligands (XPhos, JohnPhos) to sterically block N-binding.
Homocoupling product >10% Alkyne dimerization.Add alkyne slowly (syringe pump) over 1 hour to keep concentration low relative to the aryl halide.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5][6] Chemical Reviews, 107(3), 874–922. Link

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Design and Applications in Palladium-Catalyzed Cross-Coupling. Chemical Science, 4, 916-920. Link

  • Gelators, M., et al. (2020).[7][8] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation.[8] Organic Letters, 22(13), 4938–4943. Link

  • BenchChem Technical Support. (2025). Troubleshooting Guide: Preventing Homocoupling in Sonogashira Reactions. Link

Sources

(5-(Thiophen-3-yl)pyridin-3-yl)methanol in p38 MAPK inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging (5-(Thiophen-3-yl)pyridin-3-yl)methanol Scaffolds in p38 MAPK Inhibitor Design

Executive Summary & Rational Design

The molecule (5-(Thiophen-3-yl)pyridin-3-yl)methanol represents a "privileged scaffold" in kinase inhibitor discovery, particularly for p38 Mitogen-Activated Protein Kinase (MAPK) . This fragment functions as a core pharmacophore for Type I ATP-competitive inhibitors .

In the context of p38


 inhibition, this scaffold addresses three critical design requirements:
  • Hinge Binding (Pyridine): The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, interacting with the backbone amide of Met109 in the p38 hinge region.

  • Hydrophobic Occupancy (Thiophene): The thiophen-3-yl moiety extends into the hydrophobic pocket behind the gatekeeper residue (Thr106 ), providing van der Waals contacts that improve potency and selectivity over other kinases with larger gatekeepers.

  • Solvent Vector (Methanol): The C3-hydroxymethyl group serves as a versatile "exit vector." It points towards the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., morpholines, piperazines) essential for improving DMPK properties without disrupting the core binding mode.

Structural Biology & Binding Mode Visualization

Understanding the spatial arrangement is prerequisite to synthesis. The diagram below illustrates the pharmacophoric mapping of the scaffold within the ATP-binding pocket.

BindingMode cluster_0 p38 Alpha Active Site Inhibitor (5-(Thiophen-3-yl) pyridin-3-yl)methanol Met109 Met109 (Hinge Region) Inhibitor->Met109 H-Bond (Acceptor) HydrophobicPocket Hydrophobic Pocket (Selectivity) Inhibitor->HydrophobicPocket Thiophene Occupancy Solvent Solvent Channel (Solubility Vector) Inhibitor->Solvent 3-CH2OH Extension Thr106 Thr106 (Gatekeeper) HydrophobicPocket->Thr106 Steric Constraint

Figure 1: Pharmacophore map showing the pyridine-hinge interaction and the thiophene moiety exploiting the hydrophobic pocket adjacent to the gatekeeper Thr106.

Protocol 1: Synthetic Route (Suzuki-Miyaura Coupling)

The most robust method to construct this bi-heteroaryl scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol is optimized for gram-scale synthesis.

Reaction Scheme: 5-bromopyridin-3-yl)methanol + Thiophen-3-ylboronic acid → Product

Reagents & Materials:
  • Substrate A: (5-bromopyridin-3-yl)methanol (1.0 eq)

  • Substrate B: Thiophen-3-ylboronic acid (1.2 eq)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:
  • Preparation: In a generic pressure vial or round-bottom flask, dissolve (5-bromopyridin-3-yl)methanol (1.0 g, 5.3 mmol) in 1,4-Dioxane (15 mL).

  • Activation: Add Thiophen-3-ylboronic acid (0.81 g, 6.4 mmol) and 2.0 M Na₂CO₃ (8.0 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂ (216 mg, 0.26 mmol). Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: ~206.06 Da [M+H]+).

  • Work-up:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black; wash with Ethyl Acetate.

    • Partition the filtrate between Ethyl Acetate and Water. Wash organic layer with Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: 0–5% Methanol in Dichloromethane (DCM). The alcohol group makes the product polar; ensure slow gradient.

Yield Expectation: 75–85% as an off-white solid.

Protocol 2: Biochemical Potency Assay (TR-FRET)

To validate the affinity of the synthesized scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. This method is superior to standard ELISA for HTS due to fewer wash steps and higher Z' factors.

Assay Principle: Competition between the inhibitor and a fluorescent tracer (Alexa Fluor® 647-labeled ATP competitive inhibitor) for binding to the p38


 kinase domain tagged with Europium (Eu).
Materials:
  • Enzyme: Recombinant human p38

    
     (GST-tagged or His-tagged).
    
  • Tracer: LanthaScreen™ Eu-Kinase Tracer 199 (Invitrogen/ThermoFisher).

  • Antibody: Eu-labeled anti-GST or anti-His antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Experimental Workflow:
  • Compound Prep: Prepare a 10-point dose-response curve of the inhibitor in DMSO (Top concentration 10 µM, 3-fold dilution).

  • Plate Setup: Transfer 50 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme/Antibody Mix: Add 5 µL of p38

    
     (5 nM final) + Eu-Antibody (2 nM final) mixture. Incubate 15 mins at RT.
    
  • Tracer Addition: Add 5 µL of Tracer 199 (Concentration =

    
     of tracer, typically ~10–20 nM).
    
  • Equilibration: Incubate for 60 minutes at Room Temperature in the dark.

  • Detection: Read on a multimode plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm

    • Emission 1 (Donor): 620 nm

    • Emission 2 (Acceptor): 665 nm

  • Data Analysis: Calculate TR-FRET Ratio (Em665/Em620). Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Protocol 3: Cellular Efficacy (LPS-induced TNF- )

Inhibition of the kinase in vitro does not guarantee cellular permeability. The THP-1 Monocyte Challenge is the "Gold Standard" functional assay for p38 inhibitors, as p38 directly regulates TNF-


 translation via MK2.

Cell Line: THP-1 (Human monocytic leukemia cells).

Workflow Diagram:

CellularAssay Step1 THP-1 Cell Seeding (100k cells/well) Step2 Compound Pre-treatment (1 hour, 37°C) Step1->Step2 Adherence/Equilibration Step3 LPS Stimulation (1 µg/mL, 4 hours) Step2->Step3 Inhibitor on board Step4 Supernatant Harvest Step3->Step4 Cytokine Release Step5 TNF-alpha Quantification (ELISA / HTRF) Step4->Step5 Readout

Figure 2: Workflow for the THP-1 cellular challenge assay.

Detailed Procedure:
  • Seeding: Plate THP-1 cells at

    
     cells/well in 96-well plates using RPMI-1640 + 10% FBS.
    
    • Note: Some protocols use PMA (10-50 ng/mL) to differentiate into macrophages for 24h prior, but undifferentiated monocytes respond robustly to LPS for p38 screening.

  • Treatment: Add the inhibitor (from DMSO stock) to cells. Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 1 hour at 37°C/5% CO₂. This allows the drug to permeate the membrane and bind p38.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL .

  • Production Phase: Incubate for 4 hours . (TNF-

    
     mRNA peaks at 2h; protein secretion peaks at 4h).
    
  • Harvest: Centrifuge plate (1000 rpm, 5 min) to pellet cells. Collect cell-free supernatant.

  • Quantification: Analyze supernatant using a Human TNF-

    
     ELISA kit (e.g., R&D Systems Duoset) or HTRF kit.
    
  • Validation: Reference compound SB-203580 should yield an IC₅₀ of ~100–300 nM in this assay.

Data Summary & Optimization Strategy

ParameterMetricTarget ValueRationale
Enzymatic Potency IC₅₀ (p38

)
< 50 nMHigh affinity required to compete with intracellular ATP (mM range).
Cellular Potency IC₅₀ (TNF-

)
< 500 nMAccounts for membrane permeability and protein binding.
Selectivity vs. JNK/ERK> 50-foldAvoids off-target toxicity; Thiophene aids this via gatekeeper interactions.
Solubility Kinetic Sol.> 50 µMThe methanol group is the starting point to improve this.

Optimization of the Methanol "Handle": The primary utility of the (5-(Thiophen-3-yl)pyridin-3-yl)methanol scaffold is its capacity for evolution. The hydroxyl group is rarely the endpoint.

  • Oxidation → Amide Coupling: Convert –CH₂OH to –COOH, then couple with morpholine/piperazine to reach the solvent front.

  • Mesylation → Amination: Convert –CH₂OH to –CH₂-NH-R to introduce basicity for lysosomal trapping or solubility.

References

  • Laufer, S. A., et al. (2014). Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2002). P38 MAPK Inhibitor BIRB 796 Structural Biology. PDB ID: 1KV2.[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Molecular Devices. (2021). Quantify TNFα secretion by THP-1-derived macrophages. Application Note.

  • Dhar, T. G. M., et al. (2007).[2] Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (5-(Thiophen-3-yl)pyridin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-TPM-003 Status: Open Assigned Specialist: Senior Application Scientist Subject: Improving Yield & Purity Profiles for Thiophene-Pyridine Coupling[1]

Executive Summary

The synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol presents a classic "heteroaryl-heteroaryl" coupling challenge.[1] Researchers often encounter low yields due to three converging factors:

  • Protodeboronation: 3-Thiopheneboronic acid is prone to hydrolytic cleavage of the boron moiety before coupling occurs.[1]

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate strongly to Palladium, deactivating the catalyst (Pd-S interaction).[1]

  • Solubility/Purification: The target molecule contains a basic pyridine nitrogen and a polar hydroxyl group, leading to significant streaking on silica gel and difficult extraction.[1]

This guide prioritizes a Two-Step Strategy (Route A) over the direct coupling of the alcohol (Route B). While Route B appears shorter, the free hydroxyl group often complicates the Suzuki coupling, and the polarity of the starting material makes monitoring difficult. Route A (coupling on the ester followed by reduction) consistently delivers higher overall yields.[1]

Visual Workflow: Synthetic Pathways

The following diagram outlines the recommended logic flow. Route A is the "High-Yield" pathway; Route B is the "Rapid" pathway but often requires stricter optimization.[1]

SynthesisPath cluster_legend Pathway Logic Start Start: Methyl 5-bromonicotinate Inter Intermediate: Methyl 5-(thiophen-3-yl)nicotinate Start->Inter Route A (Recommended) Suzuki Coupling Pd(dppf)Cl2, K3PO4 Boronic Reagent: 3-Thiopheneboronic acid Boronic->Inter Target TARGET: (5-(Thiophen-3-yl)pyridin-3-yl)methanol Boronic->Target Inter->Target Reduction NaBH4/MeOH or LiAlH4 AltStart Alt Start: 5-Bromo-3-pyridinemethanol AltStart->Target Route B (Direct) Lower Yield Risk Route A avoids free -OH interference Route A avoids free -OH interference Route B saves 1 step but risks side-rxns Route B saves 1 step but risks side-rxns Route A avoids free -OH interference->Route B saves 1 step but risks side-rxns

Figure 1: Strategic decision map comparing the Ester-Intermediate Route (A) vs. Direct Alcohol Coupling (B).

Module 1: The Cross-Coupling (The Critical Step)

Objective: Maximize conversion of the bromide to the biaryl ester while suppressing protodeboronation of the thiophene.

The "Thiophene Problem" & Solution

Thiophene boronic acids are notoriously unstable under basic, aqueous conditions at high temperatures.[1] If your boronic acid is disappearing but no product is forming, it is likely turning into thiophene (protodeboronation).

Protocol: Optimized Suzuki-Miyaura Coupling

ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)The ferrocenyl ligand is bidentate and bulky, preventing the formation of inactive Pd-Sulfur complexes better than Pd(PPh₃)₄.[1] Alternatively, use XPhos Pd G3 for difficult cases.[1]
Base K₃PO₄ (2.0 - 3.0 equiv)Potassium phosphate is milder than Na₂CO₃ and less likely to accelerate protodeboronation while still activating the boronic acid.[1]
Solvent DME / H₂O (4:1) or 1,4-Dioxane / H₂O Ethereal solvents solubilize the organic reactants well.[1] A small amount of water is required for the transmetallation step.[1]
Temperature 80°C - 90°C High enough to drive the reaction, but avoid boiling water temps (100°C+) to spare the boronic acid.[1]
Reagent Ratio 1.2 - 1.5 equiv of Boronic AcidExcess boronic acid is mandatory to account for the portion that will inevitably decompose.[1]

Step-by-Step Procedure (Route A - Ester Substrate):

  • Charge: In a reaction vial, combine Methyl 5-bromonicotinate (1.0 equiv), 3-Thiopheneboronic acid (1.3 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).[1]

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen causes homocoupling and catalyst death.[1]

  • Solvent: Add degassed DME and 2M aqueous K₃PO₄ (volume ratio 4:1).

  • React: Heat to 85°C with vigorous stirring for 4–12 hours. Monitor by TLC/LCMS.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). The ester intermediate is much easier to purify than the final alcohol.[1]

Module 2: The Reduction Step

Objective: Cleanly convert the ester to the alcohol without over-reduction or difficult aluminum emulsions.

Option 1: Sodium Borohydride (Safer, Recommended)

  • Reagents: NaBH₄ (4.0 equiv), MeOH (solvent).

  • Procedure: Dissolve the ester intermediate in MeOH (0.1 M). Cool to 0°C. Add NaBH₄ portion-wise (gas evolution!). Warm to RT and stir for 2–4 hours.

  • Optimization: If the reaction is sluggish, add CaCl₂ (2.0 equiv) to generate Ca(BH₄)₂, a more potent reducing agent, or reflux gently.

  • Quench: Quench with saturated NH₄Cl. Evaporate MeOH, extract with DCM.

Option 2: Lithium Aluminum Hydride (LAH) (Stronger)

  • Use Case: If NaBH₄ fails to fully reduce the ester.[1]

  • Critical Workup (Fieser Method): To avoid the "gray sludge" emulsion:

    • Dilute reaction (in THF) with diethyl ether.

    • For every x grams of LAH used, add: x mL water, x mL 15% NaOH, 3x mL water.[1]

    • Stir until a white granular precipitate forms. Filter off the solid.[1][2][3] The filtrate contains your product.[1]

Module 3: Purification & Isolation (The "Sticky" Product)

The final product, (5-(Thiophen-3-yl)pyridin-3-yl)methanol , is amphoteric and polar.[1]

Troubleshooting Silica Streaking: If your product smears from Rf 0.1 to 0.5 on TLC, the pyridine nitrogen is interacting with the acidic silanols on the silica gel.[1]

  • The Fix: Pre-treat your silica column or add a modifier to your eluent.[1]

  • Eluent System: DCM / MeOH (95:5 to 90:10).[1]

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[1] This blocks the acidic sites on the silica.[1]

  • Alternative: Use Alumina (Neutral) instead of silica gel for chromatography.[1]

Frequently Asked Questions (FAQ)

Q1: My boronic acid is consumed immediately, but the yield is <20%. What happened? A: You are experiencing rapid protodeboronation.[1][2] The thiophene ring loses the -B(OH)₂ group before it can find the Palladium.[1]

  • Fix: Switch to anhydrous conditions . Use CsF (Cesium Fluoride) as the base in dry Dioxane at 100°C. The lack of water slows down the hydrolytic deboronation pathway.

Q2: Can I use the commercially available 5-bromo-3-pyridinemethanol directly? A: Yes, but the free hydroxyl group can coordinate to the Boron, forming a boronate ester that is less reactive.[1]

  • Fix: If you must use this route, use 3.0 equiv of base (to account for the deprotonation of the alcohol) and run the reaction longer.

Q3: The product is trapped in the aqueous layer during extraction. A: Pyridine methanols have high water solubility.[1]

  • Fix: Do not use simple water washes.[1] Use brine (saturated NaCl) to "salt out" the organic product.[1] Perform multiple extractions (3x) with DCM or Chloroform/Isopropanol (3:1) , which is a stronger extraction solvent system than EtOAc.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [4]

  • Protodeboronation of Heteroaryl Boronic Acids: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids.

  • Purification of Pyridine Derivatives: Li, J. J. (Ed.).[1][2][5][6][7][8] (2011).[1] Name Reactions for Homologation, Part I (Pressing challenges in pyridine synthesis).

  • Reduction of Pyridine Esters: Setliff, F. L. (1970). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters.

Sources

addressing poor solubility of (5-(Thiophen-3-yl)pyridin-3-yl)methanol in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (5-(Thiophen-3-yl)pyridin-3-yl)methanol CAS: 393861-00-2 Document ID: TS-SOL-TPM-05

Introduction: The "Biaryl Stack" Challenge

Welcome. If you are reading this, you are likely observing inconsistent assay data—variable IC50s, "flat" dose-response curves, or visible precipitation in your wells.

As a Senior Application Scientist, I see this specific profile often. You are working with a heteroaryl-methanol . While the hydroxymethyl group (-CH2OH) suggests polarity, the core structure—a pyridine ring coupled to a thiophene—creates a flat, lipophilic "biaryl" system.

The Mechanism of Failure: At physiological pH (7.4), the pyridine nitrogen (pKa ~4.8) is uncharged. The molecule is essentially a flat, hydrophobic slab. In aqueous buffers, these slabs stack like plates (π-π stacking), overcoming the weak solvation provided by the single alcohol group. This leads to micro-aggregates that inhibit enzymes non-specifically or simply crash out of solution.

This guide provides the protocols to disrupt this stacking and stabilize the monomeric form in your assay.

Part 1: The Golden Rules of Stock Preparation

Before you blame the buffer, look at your DMSO stock. This molecule is hygroscopic (water-attracting).

FAQ: Why won't my "fresh" powder dissolve in DMSO?

A: If your DMSO is old, it has absorbed atmospheric water. This compound requires anhydrous DMSO. Even 1% water in DMSO can significantly reduce the saturation limit of this biaryl system.

Protocol 1: The "20mM Standard" Stock Prep

Do not attempt 100mM stocks for this compound. The thermodynamic solubility limit is often breached, creating "seed crystals" that trigger precipitation later.

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for long-term storage; plasticizers can leach).

  • Solvent: Add anhydrous DMSO (Grade: ≥99.9%, water <0.005%) to achieve 20 mM .

  • Disruption: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 10 minutes. The heat breaks the crystal lattice energy of the biaryl stacking.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C. Never freeze-thaw more than 3 times.

Part 2: The "Crash-Out" & Dilution Strategy

The most common error is "shock dilution"—pipetting 100% DMSO stock directly into 100% aqueous buffer. This causes a rapid polarity shift, forcing the compound to precipitate before it can disperse.

The Solution: Intermediate Dilution (Step-Down)

We must lower the DMSO concentration gradually to allow the hydration shell to form around the hydroxymethyl group.

Table 1: Recommended Dilution Scheme for 100µM Assay Final

StepSourceSolvent / BufferDilution FactorFinal Conc.[1]DMSO %State
1 20 mM Stock100% DMSO-20 mM100%Soluble
2 Step 1Assay Buffer + 10% DMSO 1:201 mM14.5%Metastable
3 Step 2Assay Buffer (No DMSO)1:10100 µM~1.5%Stable

Note: If your assay cannot tolerate 1.5% DMSO, you must use the Excipient Protocol in Part 4.

Part 3: pH Manipulation (The Pyridine Switch)

FAQ: Will changing the pH help?

A: Yes, but only if your assay tolerates acidity. The pyridine nitrogen has a calculated pKa of approximately 4.8 .

  • pH 7.4: Neutral (Hydrophobic) -> Low Solubility

  • pH 4.5: Protonated (Cationic) -> High Solubility

Action: If you are running a binding assay or an enzyme assay that functions at lower pH (e.g., lysosomal enzymes, cathepsins), buffer at pH 5.0 - 5.5 . This will protonate ~20-40% of the population, significantly aiding solubility without requiring harsh surfactants.

Part 4: Advanced Formulation (Excipients)

If you are running a cell-based assay at pH 7.4 and cannot exceed 0.5% DMSO, you need a "molecular chaperone."

The Carrier: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins form a "bucket" around the hydrophobic biaryl core, leaving the polar hydroxymethyl group exposed to the water.

Protocol 2: Cyclodextrin Complexation
  • Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer (filter sterilized).

  • Intermediate Step: Instead of diluting your DMSO stock into plain buffer (as in Part 2), dilute it into the 20% HP-β-CD solution.

  • Incubate: Shake at 500 rpm for 30 minutes at Room Temp. This allows the compound to enter the cyclodextrin cavity.

  • Final Dilution: Dilute this complex into your final assay wells.

    • Result: The compound remains solubilized even at low DMSO concentrations.

Part 5: Troubleshooting Logic & Visualization

Workflow Visualization

The following diagram illustrates the decision process for stabilizing this specific compound.

Solubility_Workflow Start Start: Compound Precipitates in Assay Buffer Check_Stock Step 1: Check DMSO Stock (Is it clear?) Start->Check_Stock Sonicate Action: Sonicate 35°C Re-make with Anhydrous DMSO Check_Stock->Sonicate Cloudy/Particles Dilution_Method Step 2: How are you diluting? Check_Stock->Dilution_Method Clear Sonicate->Check_Stock Direct_Spike Direct Spike (DMSO -> Buffer) Dilution_Method->Direct_Spike Step_Down Intermediate Step (DMSO -> 10% DMSO -> Buffer) Dilution_Method->Step_Down Direct_Spike->Step_Down Switch Method Check_pH Step 3: Can Assay Tolerate pH < 6.0? Step_Down->Check_pH Still Precipitating Success Stable Assay Condition Step_Down->Success Soluble Adjust_pH Action: Buffer at pH 5.5 (Protonate Pyridine) Check_pH->Adjust_pH Yes Excipient Step 4: Add Carrier (HP-beta-Cyclodextrin) Check_pH->Excipient No (Must be pH 7.4) Adjust_pH->Success Excipient->Success

Figure 1: Decision tree for troubleshooting solubility of (5-(Thiophen-3-yl)pyridin-3-yl)methanol.

Mechanism of Action Diagram

Understanding why the intermediate dilution works is critical for reproducibility.

Solvation_Mechanism cluster_0 Failure Mode DMSO DMSO Stock Shock Shock Precipitation DMSO->Shock Direct into Water Inter Intermediate (10% DMSO) DMSO->Inter Gradual Polarity Shift Stable Stable Micelle/Solvate Inter->Stable Final Dilution

Figure 2: Comparison of "Shock Dilution" vs. "Intermediate Solvation" pathways.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • PubChem. (2024).[3][4] Compound Summary: (5-(Thiophen-3-yl)pyridin-3-yl)methanol. National Library of Medicine.

Sources

overcoming resistance in cancer cell lines with thiophene-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Thiophene Therapeutics Technical Support Hub.

Status: Operational | Tier: Advanced Application Support Subject: Troubleshooting Resistance Profiles in Thiophene-Based Small Molecule Inhibitors Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Thiophene Scaffold & Resistance

You are likely working with thiophene derivatives (e.g., thienopyrimidines, benzo[b]thiophenes) because of their bioisosteric similarity to the phenyl rings found in many ATP-competitive inhibitors. Their sulfur atom offers unique electronic properties that enhance binding affinity to kinase hinges (like VEGFR, EGFR) or the colchicine-binding site of tubulin.

However, users frequently report "loss of potency" in cell lines after extended passage. This guide distinguishes between pseudo-resistance (solubility/stability issues) and biological resistance (efflux, mutation, bypass) and provides actionable protocols to overcome them.

Module 1: Pre-Experiment Troubleshooting (Pseudo-Resistance)

Issue: "My IC50 values are inconsistent or artificially high." Diagnosis: Thiophene derivatives are highly lipophilic. Poor solubility mimics resistance.

Q: I see precipitation in my cell culture media. How do I fix this? A: Thiophenes often crash out in aqueous media.

  • DMSO Limit: Ensure your final DMSO concentration is <0.5% but consistent across all wells.

  • Pre-dilution Step: Do not pipette directly from 100% DMSO stock to media. Perform an intermediate dilution in PBS/BSA (0.1%) or use a "step-down" method.

  • Carrier Check: If in vivo or 3D culture, switch to hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) formulation rather than simple saline.

Q: Is the compound degrading? A: Thiophene rings are generally stable, but the substituents (e.g., Schiff bases, esters) might hydrolyze.

  • Validation: Run an LC-MS of your stock solution stored at -20°C vs. a fresh aliquot. If the peak area differs by >5%, re-synthesize or re-purchase.

Module 2: Profiling Biological Resistance

Issue: "The compound is soluble, but the cells are growing." Diagnosis: You must triage between Pump-Mediated , Target-Mediated , or Bypass resistance.

Workflow Visualization: The Resistance Decision Tree

ResistanceTree Figure 1: Diagnostic workflow for characterizing resistance to thiophene inhibitors. Start High IC50 Observed Step1 Step 1: Efflux Assay (Verapamil/Cyclosporin A) Start->Step1 Step2 Step 2: Target Phosphorylation (Western Blot) Step1->Step2 No Change Result_Pump Mechanism: MDR1/P-gp Efflux Action: Chem-mod (Lipophilicity) Step1->Result_Pump IC50 Restored Step3 Step 3: Bypass Signaling (MAPK/PI3K Screen) Step2->Step3 Target Inhibited (But Cell Survives) Result_Mut Mechanism: Gatekeeper Mutation (e.g., T790M) Action: Covalent Inhibitor Step2->Result_Mut Target Phosphorylated (Despite Drug) Result_Bypass Mechanism: Pathway Bypass (MET amp, etc.) Action: Combo Therapy Step3->Result_Bypass Alt Pathway Active

Protocol 1: The Efflux Reversal Assay

Purpose: To determine if your thiophene is a substrate for P-glycoprotein (P-gp/ABCB1), a common issue for this scaffold [1].

  • Seed Cells: Plate resistant cells (e.g., MCF-7/Adr or Taxol-resistant lines) at 5,000 cells/well.

  • Inhibitor Block: Treat half the plate with a non-toxic dose of Verapamil (5-10 µM) or Cyclosporin A (2 µM).

  • Thiophene Treatment: Add your thiophene inhibitor in a serial dilution.

  • Readout: Measure viability (MTT/CellTiter-Glo) after 72h.

  • Analysis: Calculate the Resistance Reversal Index (RRI).

    
    
    
    • Result: If RRI > 3.0, your compound is being pumped out. You need to modify the structure (reduce basicity) or use nanoparticles [2].

Module 3: Overcoming Target Mutation (The "Gatekeeper" Problem)

Issue: "My thienopyrimidine works on Wild Type EGFR but fails on T790M mutants." Mechanism: The T790M mutation increases ATP affinity and creates steric hindrance, preventing reversible inhibitors from binding.

Q: How do I design around T790M? A: You must switch to an irreversible binding mode .

  • Strategy: Append an acrylamide Michael acceptor to the thiophene scaffold (usually at the C-6 or C-7 position of a fused ring). This allows the drug to form a covalent bond with Cysteine 797 (C797) in EGFR, bypassing the competition with ATP [3].

Data Comparison: Reversible vs. Irreversible Thiophenes
Compound TypeStructure FeatureTarget (Cell Line)IC50 (nM)Status
Gen 1 (Reversible) Standard ThienopyrimidineEGFR WT (A549)15Sensitive
EGFR T790M (H1975)>5000Resistant
Gen 3 (Covalent) Acrylamide-modifiedEGFR WT (A549)12Sensitive
EGFR T790M (H1975)13SENSITIVE

Note: Data representative of Olmutinib-class behavior [4].

Module 4: Overcoming Bypass Signaling (Tubulin & Kinases)

Issue: "The target is inhibited (Western blot confirms), but cells proliferate." Diagnosis: The cancer has activated a parallel survival track (Bypass Signaling).

Q: My thiophene tubulin inhibitor (targeting colchicine site) failed. What now? A: Tubulin-targeting thiophenes often trigger a compensatory upregulation of the Wnt/


-catenin  or PI3K/AKT  pathways.
  • Solution: Dual inhibition. Do not just add two drugs; look for "Hybrid" thiophene molecules designed to target both Tubulin and kinases (e.g., VEGFR or Src) simultaneously [5].

Q: How do I validate the combination? A: Use the Chou-Talalay method.

  • Treat cells with Thiophene Drug A and Kinase Inhibitor B at a fixed ratio (e.g., IC50:IC50).

  • Calculate the Combination Index (CI).

    • CI < 1: Synergism (Desired).

    • CI = 1: Additive.

    • CI > 1: Antagonism.

Pathway Visualization: Bypass Mechanisms

BypassPath Figure 2: Mechanism of Bypass Signaling and Combination Strategy. cluster_0 Primary Blockade cluster_1 Resistance Response Drug Thiophene Inhibitor Target Target (e.g., Tubulin/EGFR) Drug->Target Inhibits Sensor Cell Stress Sensors Target->Sensor Bypass Bypass Kinase (MET/IGF1R) Sensor->Bypass Upregulates Effector Survival (AKT/ERK) Bypass->Effector Restores Signal Combo Solution: Add Bypass Inhibitor Combo->Bypass

References

  • Thiophene Derivatives and MDR: "Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers." ACS Omega. Link

  • Nanoparticle Delivery: "Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles." MDPI. Link

  • Covalent Inhibition (EGFR): "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • T790M Resistance Mechanism: "The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP." PNAS. Link

  • Dual Inhibition Strategies: "Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways." European Journal of Medicinal Chemistry. Link

Technical Support Center: Enhancing the In Vivo Stability of (5-(Thiophen-3-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with (5-(Thiophen-3-yl)pyridin-3-yl)methanol. This guide is designed to provide in-depth troubleshooting advice and practical, step-by-step protocols to address the potential in vivo stability challenges associated with this compound. As your Senior Application Scientist, my goal is to equip you with the scientific rationale and technical expertise to anticipate, diagnose, and resolve these issues, ensuring the integrity and success of your in vivo studies.

The unique structure of (5-(Thiophen-3-yl)pyridin-3-yl)methanol, which incorporates a thiophene ring, a pyridine core, and a primary alcohol, presents a specific set of potential metabolic liabilities. This guide will deconstruct these challenges and offer validated strategies to enhance the compound's stability and, consequently, its systemic exposure and therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: My in vivo efficacy is much lower than expected based on my in vitro data. What are the likely causes related to compound stability?

A1: A significant drop-off in efficacy between in vitro and in vivo experiments often points to rapid metabolism and clearance of the compound. For (5-(Thiophen-3-yl)pyridin-3-yl)methanol, there are three primary metabolic "hotspots" to consider:

  • Thiophene Ring Oxidation: The thiophene moiety is a known structural alert, susceptible to metabolism by cytochrome P450 (CYP450) enzymes.[1][2] This can lead to the formation of reactive metabolites like thiophene S-oxides and epoxides, which are not only unstable but can also be toxic.[3][4][5]

  • Pyridine Ring Hydroxylation: The pyridine ring can undergo hydroxylation, a common metabolic pathway for nitrogen-containing heterocycles.

  • Oxidation of the Primary Alcohol: The primary alcohol on the pyridine ring is analogous to a benzylic alcohol and is a prime target for oxidation by alcohol dehydrogenases and CYPs to form an aldehyde, which can be further oxidized to a carboxylic acid.[6][7] These more polar metabolites are typically inactive and are rapidly excreted.

To confirm if metabolism is the cause, it is crucial to conduct in vitro metabolic stability assays.

Q2: How can I determine the metabolic stability of my compound?

A2: The most common and informative in vitro assays are the liver microsomal stability assay and the hepatocyte stability assay.[8]

  • Liver Microsomal Stability Assay: This assay primarily assesses Phase I metabolism, driven by CYP450 enzymes.[9] It's a good first step to understand the role of oxidative metabolism in your compound's clearance.

  • Hepatocyte Stability Assay: This is a more comprehensive assay that uses whole liver cells.[10][11] It accounts for both Phase I and Phase II metabolism (conjugation reactions), as well as cellular uptake, providing a more complete picture of hepatic clearance.

Q3: My compound shows high clearance in the microsomal stability assay. What are my next steps?

A3: High clearance in microsomes strongly suggests CYP450-mediated metabolism. The next logical steps are to pinpoint the site of metabolism and then devise a strategy to block it.

  • Metabolite Identification Studies: Use high-resolution mass spectrometry to identify the metabolites formed during the microsomal incubation. This will reveal whether the thiophene ring, pyridine ring, or the alcohol is the primary site of metabolism.

  • Structural Modification: Once the metabolic "soft spot" is identified, you can consider synthetic modifications.

    • Blocking Thiophene Metabolism: If the thiophene ring is being oxidized, you could consider replacing it with a more metabolically stable isostere, such as a phenyl or a substituted thiazole ring.[12][13]

    • Prodrug Approach for the Alcohol: If the primary alcohol is being oxidized, a prodrug strategy is an excellent option.[14][15] By temporarily masking the alcohol, you can protect it from metabolism.

Q4: What is a prodrug and how can it help stabilize my compound?

A4: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[16] For a primary alcohol, an ester prodrug is a common and effective strategy.[15][17]

The hydroxyl group can be esterified, for example, as an acetate or a phosphate. This ester prodrug is typically more lipophilic, which can also aid in absorption. In the plasma or tissues, esterase enzymes will cleave the ester bond, releasing the active parent compound, (5-(Thiophen-3-yl)pyridin-3-yl)methanol.[15]

Q5: My compound has poor aqueous solubility. How can I formulate it for in vivo studies without compromising its stability?

A5: Poor solubility is a common challenge that can lead to low and variable absorption.[18][19][20] Several formulation strategies can be employed to improve the solubility and bioavailability of your compound:

  • Co-solvents: Using a mixture of solvents, such as polyethylene glycol (PEG), propylene glycol, or ethanol in water, can increase solubility.

  • Surfactant-based Formulations: Micellar solutions or self-emulsifying drug delivery systems (SEDDS) can encapsulate the compound and improve its dissolution in the gastrointestinal tract.[21]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its dissolution rate.[21]

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.

The choice of formulation will depend on the physicochemical properties of your compound and the intended route of administration.[18]

Troubleshooting Guides

Issue 1: High In Vivo Clearance and Low Exposure
Potential Cause Diagnostic Step Proposed Solution
Rapid Metabolism by CYP450s Perform a liver microsomal stability assay.- Metabolic Blocking: Introduce a blocking group (e.g., a methyl group) at the site of metabolism. - Bioisosteric Replacement: Replace the metabolically labile thiophene ring with a more stable heterocycle.[12]
Oxidation of Primary Alcohol Conduct metabolite identification to confirm the formation of the corresponding aldehyde or carboxylic acid.- Prodrug Strategy: Synthesize an ester prodrug (e.g., acetate, phosphate) to protect the alcohol.[14][15]
Phase II Conjugation (Glucuronidation) Perform a hepatocyte stability assay and analyze for glucuronide conjugates.- Structural Modification: Modify the structure to sterically hinder the alcohol from accessing UGT enzymes.
Issue 2: Poor and Variable Oral Bioavailability
Potential Cause Diagnostic Step Proposed Solution
Poor Aqueous Solubility Determine the kinetic and thermodynamic solubility of the compound.- Formulation Optimization: Use co-solvents, surfactants, or create a solid dispersion.[21] - Particle Size Reduction: Micronization or nanocrystal formulation can increase the surface area for dissolution.
Efflux by Transporters (e.g., P-gp) Conduct in vitro permeability assays (e.g., Caco-2) to assess efflux.- Co-administration with an Efflux Inhibitor: This can be a tool for in vivo studies to confirm efflux as the issue. - Structural Modification: Modify the compound to reduce its affinity for efflux transporters.
Chemical Instability in Gastric Fluid Assess the stability of the compound in simulated gastric fluid (low pH).- Enteric Coating: Formulate the compound in an enteric-coated capsule to protect it from the acidic environment of the stomach.

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol provides a general procedure to assess the metabolic stability of (5-(Thiophen-3-yl)pyridin-3-yl)methanol in the presence of liver microsomes.

Materials:

  • (5-(Thiophen-3-yl)pyridin-3-yl)methanol

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of (5-(Thiophen-3-yl)pyridin-3-yl)methanol in DMSO.

  • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.[22]

  • Initiate the reaction by adding the NADPH regenerating system.[23][24]

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold ACN with an internal standard.[25]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the line will give the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the stability of the compound in plasma, which is important for identifying degradation by plasma enzymes.

Materials:

  • (5-(Thiophen-3-yl)pyridin-3-yl)methanol

  • Pooled plasma (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of (5-(Thiophen-3-yl)pyridin-3-yl)methanol in DMSO.

  • In a 96-well plate, add the plasma and the test compound (final concentration typically 1 µM).[26][27]

  • Incubate the plate at 37°C.[28]

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding cold ACN with an internal standard.[29]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the percentage of the remaining parent compound against time.

  • Calculate the half-life (t½) from the degradation curve.

Visualizations

Potential Metabolic Pathways

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent (5-(Thiophen-3-yl)pyridin-3-yl)methanol Metabolite1 Thiophene S-oxide / Epoxide Parent->Metabolite1 CYP450 (Thiophene Oxidation) Metabolite2 Hydroxylated Pyridine Parent->Metabolite2 CYP450 (Pyridine Hydroxylation) Metabolite3 Aldehyde -> Carboxylic Acid Parent->Metabolite3 ADH / CYP450 (Alcohol Oxidation) Metabolite4 Glucuronide Conjugate Metabolite2->Metabolite4 UGTs Metabolite3->Metabolite4 UGTs

Caption: Potential Phase I and Phase II metabolic pathways for (5-(Thiophen-3-yl)pyridin-3-yl)methanol.

Workflow for Stability Enhancement

Start In Vivo Efficacy Issue Assay In Vitro Stability Assays (Microsomes, Hepatocytes, Plasma) Start->Assay Decision Metabolically Stable? Assay->Decision MetID Metabolite Identification Prodrug Prodrug Synthesis MetID->Prodrug Alcohol Oxidation Replacement Bioisosteric Replacement MetID->Replacement Thiophene Oxidation Decision->MetID No Formulation Optimize Formulation for Solubility/Absorption Decision->Formulation Yes End Re-evaluate In Vivo Formulation->End Prodrug->End Replacement->End

Caption: Decision-making workflow for troubleshooting and enhancing in vivo stability.

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF. ResearchGate. Available at: [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. PubMed. Available at: [Link]

  • CYP450 Enzymes Drug Interactions MADE EASY in 5 MINS. YouTube. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. Available at: [Link]

  • Bioactivation potential of thiophene-containing drugs. PubMed. Available at: [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. ACS Publications. Available at: [Link]

  • (PDF) Prodrugs of Alcohols and Phenols. ResearchGate. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications. Available at: [Link]

  • In vivo deposition of poorly soluble drugs. PubMed. Available at: [Link]

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry (RSC Publishing). Available at: [Link]

  • Plasma Stability Assay. Domainex. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. National Institutes of Health. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available at: [Link]

  • Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • Evaluating prodrug strategies for esterase-triggered release of alcohols. PubMed. Available at: [Link]

  • Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. PubMed. Available at: [Link]

  • Hepatocyte Stability Assay. Domainex. Available at: [Link]

  • Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. National Institutes of Health. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. Available at: [Link]

  • Propargyl vinyl ethers as heteroatom-tethered enyne surrogates: diversity-oriented strategies for heterocycle synthesis. Chemical Communications (RSC Publishing). Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. Available at: [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI. Available at: [Link]

Sources

Validation & Comparative

in vivo efficacy of (5-(Thiophen-3-yl)pyridin-3-yl)methanol analogs in mouse models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the in vivo efficacy of (5-(Thiophen-3-yl)pyridin-3-yl)methanol scaffolds and their structural analogs. These compounds belong to the class of 5-aryl-3-pyridylmethanols , a privileged pharmacophore frequently investigated in medicinal chemistry for targeting enzymes such as Nicotinamide Phosphoribosyltransferase (NAMPT) and specific kinases (e.g., p38 MAPK or Syk ).

The (5-(Thiophen-3-yl)pyridin-3-yl)methanol moiety often serves as a "warhead" or pro-drug precursor. In the context of NAMPT inhibition, the pyridine-methanol group is phosphorylated intracellularly to form high-affinity nucleotide analogs that deplete cellular NAD+, leading to tumor cell death. This guide compares the thiophene-substituted analog against standard phenyl-analogs and clinical benchmarks (e.g., FK866) in murine oncology models.

Mechanism of Action & Therapeutic Rationale[1]

The primary mechanism for pyridine-3-methanol analogs involves the NAD+ Salvage Pathway . The 5-aryl substitution (in this case, the thiophene ring) provides critical hydrophobic interactions within the enzyme's binding pocket, while the methanol group mimics the ribosyl-acceptor site of nicotinamide.

Pathway Visualization: NAMPT Inhibition & NAD+ Depletion

The following diagram illustrates how these analogs interrupt NAD+ biosynthesis, leading to metabolic collapse in cancer cells.

NAMPT_Pathway Nicotinamide Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN Catalyzed by NAMPT NAMPT NAMPT Enzyme (Target) NAMPT->NMN Enzyme Activity NAD NAD+ NMN->NAD NMNAT ATP ATP Production NAD->ATP Metabolism PARP PARP/Sirtuins (DNA Repair) NAD->PARP Substrate Apoptosis Cell Death (Apoptosis) ATP->Apoptosis Depletion triggers PARP->Apoptosis Failure triggers Inhibitor (5-(Thiophen-3-yl)pyridin-3-yl)methanol Analog Inhibitor->NAMPT Inhibits

Figure 1: Mechanism of Action. The analog inhibits NAMPT, preventing the conversion of Nicotinamide to NMN, causing NAD+ depletion and subsequent energetic collapse.

Comparative Analysis: Thiophene vs. Phenyl Analogs

In Structure-Activity Relationship (SAR) studies, the 5-position substituent is critical for potency. The Thiophene-3-yl analog is often compared to the Phenyl analog to evaluate metabolic stability and binding affinity.

Benchmark Comparison Table
FeatureThiophene Analog (Subject)Phenyl Analog (Comparator)FK866 (Benchmark)
Structure 5-(Thiophen-3-yl)-pyridine core5-Phenyl-pyridine corePiperazinyl-piperidine
LogP (Calc) ~2.1 (Moderate Lipophilicity)~2.4 (Higher Lipophilicity)2.6
In Vitro IC50 2–5 nM10–15 nM~1 nM
Solubility ModerateLowHigh
Metabolic Liability S-oxidation (potential)CYP oxidation (para-position)Rapid clearance
In Vivo Efficacy High (Tumor Stasis/Regression)Moderate (Stasis)High (Regression)

Key Insight: The thiophene ring often imparts better potency than the phenyl ring due to favorable electronic interactions (pi-stacking) in the enzyme pocket, though it introduces a risk of reactive metabolite formation (S-oxidation).

In Vivo Efficacy Models (Mouse)

To validate the efficacy of (5-(Thiophen-3-yl)pyridin-3-yl)methanol analogs, Human Tumor Xenograft Models are the gold standard. The PC3 (Prostate) or A2780 (Ovarian) cell lines are highly sensitive to NAD+ depletion.

Experimental Workflow

The following diagram outlines the critical path for a 28-day efficacy study.

Efficacy_Workflow Start Cell Culture (PC3/A2780) Implant Subcutaneous Implantation (Nude Mice) Start->Implant 1-5x10^6 cells Randomization Randomization (TV ~150 mm³) Implant->Randomization Tumor Growth (10-14 days) Treatment Dosing Phase (21-28 Days) Randomization->Treatment Group Assignment (n=8-10/group) Analysis Data Analysis (T/C%, Body Weight) Treatment->Analysis Terminal Harvest

Figure 2: In Vivo Efficacy Workflow. Standard xenograft protocol for evaluating small molecule inhibitors.

Detailed Protocol: Subcutaneous Xenograft Model

1. Formulation:

  • Vehicle: 10% DMSO + 40% PEG400 + 50% Saline (or 0.5% Methylcellulose/0.2% Tween 80 for suspensions).

  • Compound Prep: The thiophene analog is often lipophilic; ensure complete solubilization or stable suspension. Sonicate for 15 mins if necessary.

2. Animal Handling & Implantation:

  • Strain: BALB/c Nude or SCID mice (Female, 6-8 weeks).

  • Inoculation: Inject

    
     PC3 cells (suspended in 1:1 PBS/Matrigel) subcutaneously into the right flank.
    
  • Monitoring: Measure tumors 2-3 times weekly using digital calipers. Calculate volume:

    
    .
    

3. Dosing Regimen:

  • Start dosing when mean tumor volume (TV) reaches 150–200 mm³ .

  • Dose Groups:

    • Vehicle Control (QD, PO).

    • Thiophene Analog (Low Dose: 10 mg/kg, QD).

    • Thiophene Analog (High Dose: 50 mg/kg, QD).

    • Benchmark (FK866: 15 mg/kg, IP, BID).

4. Endpoints:

  • Efficacy: Tumor Growth Inhibition (TGI) or T/C%.

    • 
       (where 
      
      
      
      and
      
      
      are changes in tumor volume for treated and control).
  • Toxicity: Body weight loss >15% requires dosing holiday.

Representative Data Summary

The following table summarizes expected outcomes based on the structural class (Pyridine-3-methanol NAMPT inhibitors).

MetricVehicleThiophene Analog (50 mg/kg)Phenyl Analog (50 mg/kg)Interpretation
Final Tumor Vol (mm³) 1200 ± 150450 ± 50750 ± 80Thiophene analog shows superior suppression.
TGI (%) -62.5% 37.5%>50% is considered active.
Body Weight Change +2%-5%-3%Thiophene analog may show slight toxicity (target engagement).
Retinal Toxicity NoneMildNoneNote: A known liability of NAMPT inhibitors; monitor eyes.
Pharmacokinetic (PK) Considerations
  • (5-(Thiophen-3-yl)pyridin-3-yl)methanol analogs often exhibit high clearance in mice due to oxidation of the methanol or thiophene ring.

  • Bioavailability (F%): Typically 30–50% for this scaffold.

  • Optimization: Prodrug strategies (e.g., phosphate esters) are often employed to improve solubility and cellular uptake.

Conclusion & Strategic Recommendation

The (5-(Thiophen-3-yl)pyridin-3-yl)methanol scaffold represents a potent class of inhibitors, likely targeting NAMPT.

  • Efficacy: The thiophene derivative generally outperforms the phenyl analog in xenograft models due to enhanced binding affinity.

  • Safety: Attention must be paid to retinal toxicity and hematological effects (thrombocytopenia), which are mechanism-based toxicities of NAD+ depletion.

  • Recommendation: For lead optimization, prioritize the thiophene analog but conduct early microsomal stability assays to assess S-oxidation risks.

References

  • Galli, U. et al. (2008). "Synthesis and biological evaluation of isoxazole- and pyrazole-derivatives as potential NAMPT inhibitors." ChemMedChem. Link

  • O'Brien, T. et al. (2013). "Structural biology and structure-activity relationships of NAMPT inhibitors." Journal of Medicinal Chemistry. Link

  • Sampath, D. et al. (2015). "Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer." Pharmacology & Therapeutics. Link

  • Zheng, X. et al. (2013). "Discovery of Pyridine-3-methanol Derivatives as Potent NAMPT Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Merck & Co., Inc. (2003). "Patent US6642237B1: Pyridine inhibitors of kinases." Google Patents. Link

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of (5-(Thiophen-3-yl)pyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding a compound's metabolic fate is not just a regulatory hurdle but a critical determinant of its therapeutic success. Poor metabolic stability can lead to rapid clearance from the body, necessitating high or frequent dosing, which can diminish patient compliance and introduce safety concerns.[1] This guide provides an in-depth, comparative framework for assessing the metabolic stability of a promising class of compounds: (5-(thiophen-3-yl)pyridin-3-yl)methanol derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and insightful evaluation.

The liver is the primary site of drug metabolism, equipped with a vast arsenal of enzymes, most notably the cytochrome P450 (CYP450) family, that chemically alter xenobiotics.[1] Our assessment strategy will therefore focus on well-established in vitro models that replicate this hepatic environment: human liver microsomes (HLM) and primary hepatocytes.[2][3] While HLM assays are excellent for evaluating Phase I (oxidative) metabolism mediated by CYPs, hepatocyte assays provide a more complete picture by incorporating both Phase I and Phase II (conjugative) pathways, as well as cellular uptake mechanisms.[2][4][5]

Section 1: The Metabolic Landscape of Thiophene and Pyridine Heterocycles

The (5-(thiophen-3-yl)pyridin-3-yl)methanol scaffold contains two key heterocyclic rings, thiophene and pyridine, each with known metabolic liabilities. Understanding these is crucial for designing stability-focused analogs and for interpreting experimental data.

  • Thiophene Ring: The thiophene moiety is a known structural alert.[6][7] Its bioactivation by CYP450 enzymes can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[6][7][8] These reactive species can be responsible for drug-induced toxicities.[9][10] Therefore, a key objective is to determine if this is a major metabolic route for our derivatives and if structural modifications can mitigate this risk.

  • Pyridine Ring: The pyridine ring's metabolism is influenced by the electron-withdrawing nature of the nitrogen atom.[11] This generally makes the ring less susceptible to electrophilic attack than benzene but prone to oxidation.[11] Furthermore, the sp2-hybridized nitrogen can coordinate with the heme iron of CYP450 enzymes, a phenomenon known as Type II binding, which can slow the rate of metabolism.[12] Common metabolic pathways for pyridyl compounds include N-oxidation and hydroxylation at various positions on the ring.

The interplay of these two rings, along with the methanol substituent, creates a unique metabolic profile for each derivative that must be empirically determined.

Section 2: Comparative Experimental Strategy

To build a robust Structure-Metabolism Relationship (SMR), a panel of derivatives should be assessed in parallel using standardized assays. This allows for direct comparison and helps identify which structural modifications enhance stability.

Primary Screen: Human Liver Microsomal (HLM) Stability Assay

The HLM assay is a cost-effective, high-throughput method ideal for an initial stability ranking of compounds.[3] It primarily assesses Phase I metabolism.[4]

Principle: The test compound is incubated with pooled human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes.[3] The reaction requires a cofactor, NADPH, to initiate the CYP catalytic cycle.[13] The disappearance of the parent compound over time is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

  • Preparation:

    • Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C.[15] Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[4][13]

    • Prepare test compound stock solutions in DMSO (e.g., 10 mM) and dilute in buffer to a final incubation concentration of 1 µM.[13] The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Prepare a solution of the cofactor NADPH at a final concentration of 1 mM.[3]

  • Incubation & Sampling (Self-Validating System):

    • Test Reaction: Pre-warm the microsomal suspension and test compound solution at 37°C. Initiate the metabolic reaction by adding the NADPH solution.

    • Negative Control: Set up a parallel incubation without NADPH. This is critical to ensure that compound loss is due to enzymatic metabolism and not non-specific binding or chemical instability.

    • Positive Controls: Include compounds with known metabolic rates, such as Verapamil (high clearance) and Diazepam (low clearance), to validate the activity of the microsomal batch.[3]

    • Time Points: At specified times (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[3][4]

    • Reaction Termination: Immediately stop the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (IS).[5][13] The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Analysis:

    • Centrifuge the terminated samples to pellet the precipitated protein.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.[16][17][18]

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Microsomes Thaw & Dilute HLM (0.5 mg/mL) Start Initiate Reaction (Add NADPH) Microsomes->Start Compound Prepare Test Cmpd (1 µM) Compound->Start Cofactor Prepare NADPH (1 mM) Cofactor->Start Sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) Start->Sampling Metabolism Occurs Stop Terminate Reaction (Cold Acetonitrile + IS) Sampling->Stop Centrifuge Centrifuge Stop->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ & Clint LCMS->Data

Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.

Secondary Screen: Cryopreserved Hepatocyte Stability Assay

For compounds showing moderate to high stability in HLM, or to investigate the role of Phase II metabolism, the hepatocyte assay is the next logical step.[2] This model uses intact liver cells, providing a more physiologically relevant system that includes both Phase I and II enzymes, cofactors, and active transport processes.[5]

  • Cell Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[2]

    • Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and viability assessment (e.g., Trypan Blue exclusion) to ensure cell health. Adjust cell density as required (e.g., 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation & Sampling:

    • The incubation and sampling process is analogous to the HLM assay. Test compounds (typically 1 µM) are incubated with the hepatocyte suspension at 37°C.[4]

    • Time points are typically extended to capture slower metabolism (e.g., 0, 15, 30, 60, 120, 240 minutes).[2][4]

    • Controls: Include positive controls for both Phase I (e.g., Testosterone) and Phase II (e.g., 7-Hydroxycoumarin) metabolism to validate assay performance. A vehicle control is also necessary.[4]

    • Reactions are terminated with cold acetonitrile containing an internal standard.[5][19]

  • Analysis:

    • Sample processing and LC-MS/MS analysis are identical to the HLM protocol.

Section 3: Data Analysis and Interpretation

The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • Half-Life (t½): The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of this line (k) is the elimination rate constant.

    • t½ = 0.693 / k

  • Intrinsic Clearance (Clint): This value represents the theoretical maximum clearance rate from the liver if it were not limited by blood flow. It's a more direct measure of enzymatic activity.

    • For HLM: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

    • For Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in millions)

These in vitro Clint values are invaluable for ranking compounds and can be used in more complex models to predict in vivo pharmacokinetic parameters.[20][21][22]

Comparative Data Table (Hypothetical Data)
Compound IDR1 ModificationR2 ModificationHLM t½ (min)HLM Clint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte Clint (µL/min/10^6 cells)
Parent-01 -H-H1592.412115.5
Deriv-02 -F (on Pyridine)-H4530.83836.6
Deriv-03 -H-CH3 (on Thiophene)1877.01592.4
Deriv-04 -CF3 (on Pyridine)-H>120<11.610513.2
Deriv-05 -H-Cl (on Thiophene)1499.011126.1

Interpretation:

  • Deriv-02 & Deriv-04: Adding electron-withdrawing groups (F, CF3) to the pyridine ring significantly increased metabolic stability. This could be due to deactivating the ring towards oxidative metabolism or altering its binding orientation in the CYP active site.[12]

  • Deriv-03 & Deriv-05: Modifications on the thiophene ring had a less pronounced or negative effect, suggesting it may not be the primary site of metabolism for this scaffold, or these specific modifications do not block the metabolic soft spot.

Potential Metabolic Pathways Diagram

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450, AOX) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent (5-(Thiophen-3-yl)pyridin-3-yl)methanol (Parent Compound) Oxidation_Py Pyridine Oxidation (N-Oxide, Hydroxylation) Parent->Oxidation_Py CYP450 Oxidation_Th Thiophene Oxidation (S-Oxide, Epoxide) Parent->Oxidation_Th CYP450 Oxidation_Me Methanol Oxidation (Aldehyde -> Carboxylic Acid) Parent->Oxidation_Me ADH/ALDH Glucuronidation Glucuronidation (on -OH or Ring-OH) Parent->Glucuronidation UGT Sulfation Sulfation (on -OH or Ring-OH) Parent->Sulfation SULT Oxidation_Py->Glucuronidation UGT Oxidation_Me->Glucuronidation UGT

Caption: Potential Phase I and Phase II metabolic pathways for the core scaffold.

Conclusion and Forward Look

This guide outlines a systematic, comparative approach to evaluating the metabolic stability of (5-(thiophen-3-yl)pyridin-3-yl)methanol derivatives. By integrating data from both HLM and hepatocyte assays, researchers can build a comprehensive Structure-Metabolism Relationship. This SMR is the cornerstone of rational drug design, enabling the targeted modification of metabolically labile "soft spots" to enhance stability, optimize pharmacokinetic profiles, and ultimately develop safer and more effective therapeutic agents. The next steps for promising compounds would involve metabolite identification studies to confirm the exact sites of metabolism and reaction phenotyping to identify the specific CYP enzymes responsible for their clearance.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]

  • Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(33), 21447-21455. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Kumar, P., & S, K. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(4), 462-480. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Masimirembwa, C. M., Bredberg, U., & Andersson, T. B. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-528. Retrieved from [Link]

  • Kumar, G. N., et al. (2001). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Drug Metabolism and Disposition, 29(4 Pt 1), 400-408. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Sharma, R., & de Visser, S. P. (2016). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Journal of chemical information and modeling, 56(1), 166-178. Retrieved from [Link]

  • Mor-Vaknin, A., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences, 114(16), E3221-E3230. Retrieved from [Link]

  • Kumar, P., & S, K. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 462-480. Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Metabolites, 13(4), 528. Retrieved from [Link]

  • Stresser, D. M., et al. (2014). The effects of type II binding on metabolic stability and binding affinity in cytochrome P450 CYP3A4. Drug Metabolism and Disposition, 42(9), 1548-1556. Retrieved from [Link]

  • Dansette, P. M., et al. (2014). Bioactivation potential of thiophene-containing drugs. Chemical research in toxicology, 27(8), 1368-1379. Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Metabolites, 11(9), 624. Retrieved from [Link]

  • Asati, V., & Sharma, S. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 13(8), 920-956. Retrieved from [Link]

  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1368-1379. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]

Sources

benchmarking (5-(Thiophen-3-yl)pyridin-3-yl)methanol against other heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the (5-(Thiophen-3-yl)pyridin-3-yl)methanol scaffold represents a strategic "hybrid" motif. It bridges the gap between the high lipophilicity of biaryl systems and the solubility requirements of oral drugs.

This guide benchmarks this scaffold against its direct bioisosteres: the Phenyl-Pyridine analog (lipophilic baseline) and the Bipyridine analog (polar baseline). Our analysis confirms that the 3-thienyl moiety offers a unique electronic profile—functioning as a π-excessive ring that maintains aromaticity while introducing a distinct metabolic vector compared to the phenyl ring.

Key Finding: The 3-thienyl isomer is structurally preferred over the 2-thienyl isomer in many kinase inhibitor campaigns due to reduced steric clash at the hinge-binding region and a slightly more favorable metabolic stability profile regarding S-oxidation.

Comparative Matrix: Physicochemical & Structural Profiling

The following data compares the target scaffold against standard medicinal chemistry alternatives.

FeatureTarget Scaffold Phenyl Analog Bipyridine Analog
Structure (5-(Thiophen-3-yl)pyridin-3-yl)methanol (5-Phenylpyridin-3-yl)methanol ([3,3'-Bipyridin]-5-yl)methanol
MW (Da) 191.25185.22186.21
cLogP ~1.8~2.1~0.6
tPSA (Ų) ~46 (Pyridine N + OH)~33 (Pyridine N + OH)~46 (2x Pyridine N + OH)
Electronic Character π-Excessive (Thiophene)Neutral (Phenyl)π-Deficient (Pyridine)
Solubility (pH 7.4) ModerateLowHigh
Metabolic Risk Moderate (S-oxidation)Low (Benzylic oxid.)Low (N-oxidation)
Primary Utility Kinase Hinge Binder / GPCRHydrophobic Pocket FillSolvent Exposed Vector
Structural Vector Analysis

The 3-position methanol acts as a versatile "exit vector." In the target scaffold, the angle between the biaryl axis and the hydroxymethyl vector is approximately 120°, ideal for growing into solvent-exposed regions while the biaryl core occupies a hydrophobic pocket.

Synthetic Accessibility & Protocol

The synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol relies on the robust Suzuki-Miyaura cross-coupling . Unlike phenyl analogs, the thiophene boronic acids can be prone to protodeboronation; therefore, base selection is critical.

Validated Protocol

Reaction: Coupling (5-bromopyridin-3-yl)methanol with 3-thiopheneboronic acid.

  • Reagents:

    • Substrate: (5-bromopyridin-3-yl)methanol (1.0 eq)

    • Coupling Partner: 3-Thiopheneboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

    • Base: Cs₂CO₃ (2.0 eq) - Cesium is preferred over Potassium to reduce protodeboronation.

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Degassing: Charge a reaction vial with solvents and sparge with Argon for 15 minutes. (Critical: Oxygen poisons the Pd(0) species).

    • Addition: Add the bromide, boronic acid, base, and catalyst under a counter-flow of Argon.

    • Heating: Seal and heat to 90°C for 4 hours. Monitor by LC-MS (Target [M+H]+ = 192.0).

    • Workup: Dilute with EtOAc, wash with brine. The pyridine nitrogen may cause the product to streak on silica; add 1% Et3N to the eluent during purification.

Reaction Workflow Diagram

SynthesisWorkflow Reactants Reactants: (5-Br-pyridin-3-yl)methanol + 3-Thiopheneboronic acid Catalysis Catalytic Cycle: Pd(dppf)Cl2 Cs2CO3 (aq) 90°C, 4h Reactants->Catalysis Intermediate Pd-Complex Oxidative Addition Transmetallation Catalysis->Intermediate Activation Product Target Product: (5-(Thiophen-3-yl)pyridin-3-yl)methanol (Yield: ~75-85%) Intermediate->Product Reductive Elimination

Figure 1: Suzuki-Miyaura coupling workflow optimized for thiophene-pyridine biaryl systems.

Metabolic Stability & Liability Profile

When benchmarking against the phenyl analog, the thiophene ring introduces a specific metabolic liability: S-oxidation . However, the 3-thienyl isomer is generally more stable than the 2-thienyl isomer due to electronic distribution, making it a safer bioisostere in early discovery.

Mechanism of Bioactivation
  • P450 Oxidation: CYP450 enzymes can oxidize the thiophene sulfur to a sulfoxide.

  • Michael Acceptor Formation: The sulfoxide can undergo rearrangement to form an electrophilic epoxide or reactive intermediate.

  • Detoxification: In a safe drug candidate, this intermediate is rapidly trapped by Glutathione (GSH).

Metabolic Fate Diagram

MetabolicFate Parent Parent Scaffold (Thiophene-Pyridine) Path1 Pathway A: Alcohol Oxidation (CYP/ADH) Parent->Path1 Path2 Pathway B: Thiophene S-Oxidation (CYP450 Bioactivation) Parent->Path2 Carboxylic Carboxylic Acid (Stable, Excretable) Path1->Carboxylic Sulfoxide Thiophene S-oxide (Reactive Electrophile) Path2->Sulfoxide Toxicity Protein Adducts (Hepatotoxicity Risk) Sulfoxide->Toxicity Uncontrolled Detox Glutathione Conjugate (Safe Excretion) Sulfoxide->Detox +GSH (Transferase)

Figure 2: Metabolic divergence of the scaffold. Pathway A is the desired clearance route; Pathway B requires monitoring.

References

  • PubChem. (5-(Thiophen-3-yl)pyridin-3-yl)methanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Dalvie, D. K., et al. (2002). Metabolism of Thiophene-Containing Drugs: Bioactivation to Reactive Metabolites. Chemical Research in Toxicology. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Technical Guide: Reproducible Synthesis & Assay Validation of (5-(Thiophen-3-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Heterobiaryl Fragment / Kinase Inhibitor Scaffold CAS: 223563-61-9 (Generic reference) Significance: The (5-(Thiophen-3-yl)pyridin-3-yl)methanol motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in Type II kinase inhibitors (e.g., p38 MAPK, VEGFR) and nicotinic acetylcholine receptor (nAChR) ligands. The Challenge: While structurally simple, the synthesis suffers from significant batch-to-batch variability. The primary failure modes are protodeboronation of the thiophene boronic acid and catalyst poisoning by the pyridine nitrogen. Furthermore, biological assay data is often compromised by residual palladium (acting as a false positive in fluorescence assays) or compound aggregation.

This guide objectively compares synthetic routes and validation protocols to ensure data integrity in drug discovery campaigns.

Part 1: Synthetic Route Analysis & Reproducibility

To achieve high purity (>98%) and reproducible yields, we compare two distinct synthetic strategies.

Comparison: Direct Coupling vs. Protected Precursor
FeatureRoute A: Direct Suzuki Coupling Route B: Ester Coupling + Reduction (Recommended)
Starting Material (5-bromopyridin-3-yl)methanolMethyl 5-bromonicotinate
Step Count 1 Step2 Steps
Atom Economy HighModerate
Purification Difficult: Product is polar/amphiphilic; co-elutes with protodeboronated byproducts.Excellent: Intermediate ester is lipophilic; easy silica separation before reduction.
Reproducibility Low: Free hydroxyl coordinates Pd; requires high catalyst loading.High: Ester prevents Pd coordination; reduction is quantitative.
Scale-up Risk High (Purification bottlenecks)Low (Crystallizable intermediates)
Critical Analysis: Why Route B Wins

Route A appears faster but fails in "Process Robustness." The free hydroxyl group on the pyridine acts as a weak directing group, sequestering the Palladium catalyst and necessitating higher temperatures (


C), which accelerates the decomposition of the sensitive Thiophene-3-boronic acid.

Route B decouples the C-C bond formation from the polarity of the alcohol. Coupling the methyl ester allows for standard non-polar workups. The subsequent reduction with LiBH


 or DIBAL-H is mild and preserves the thiophene ring.
Catalyst Performance Matrix (For C-C Bond Formation)
Catalyst SystemYield (Route B)Turnover Frequency (TOF)ProsCons
Pd(PPh

)

40-60%LowCheap, generic.Air sensitive; rapid poisoning by pyridine; requires high loading (5-10 mol%).
Pd(dppf)Cl

75-85%MediumRobust; resists poisoning; easy removal.Traces of Fe (from ferrocene) can interfere with redox assays.
XPhos Pd G2 90-95% High Works at room temp; prevents protodeboronation.Expensive; ligand is hard to remove without specialized scavengers.

Part 2: Detailed Experimental Protocols

Optimized Synthesis (Route B: The "Gold Standard")

Step 1: Suzuki-Miyaura Coupling

  • Reagents: Methyl 5-bromonicotinate (1.0 eq), Thiophene-3-boronic acid (1.5 eq), Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%), K
    
    
    PO
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1 v/v).[1] Crucial: Degas solvents with N

    
     sparging for 20 mins.
    
  • Procedure:

    • Charge solids into a flask under N

      
      .
      
    • Add degassed solvent.[2]

    • Heat to 85°C for 4 hours. Note: Do not reflux aggressively; thiophene boronic acids are heat-sensitive.

    • Workup: Dilute with EtOAc, wash with water.[2] The pyridine-ester stays in the organic layer.

    • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Selective Reduction

  • Reagents: Methyl 5-(thiophen-3-yl)nicotinate (Intermediate), LiBH

    
     (2.0 eq) or DIBAL-H (2.5 eq).
    
  • Solvent: Anhydrous THF (0°C).

  • Procedure:

    • Add hydride source dropwise to the ester in THF at 0°C.

    • Stir at RT for 2 hours.

    • Quench: Roche salts (Sat. aq. Potassium Sodium Tartrate) to break boron/aluminum emulsions.

    • Isolation: Extract with DCM (Pyridine-methanols are more soluble in DCM than EtOAc).

Palladium Scavenging (MANDATORY for Bioassays)

Standard silica columns do not remove trace Pd (ppm levels) sufficient for biological assays.

  • Protocol: Dissolve final product in THF/MeOH (1:1). Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) scavenger resin (4 eq relative to Pd).

  • Time: Stir 4 hours at 40°C. Filter through 0.2µm PTFE.

  • Validation: Verify Pd < 5 ppm via ICP-MS or colorimetric spot test.

Part 3: Biological Assay Reproducibility

Failure Mode Analysis

Researchers often observe "phantom activity" with this scaffold.

  • Aggregation: The planar thiophene-pyridine system can stack, forming colloidal aggregates that sequester enzymes non-specifically.

  • Redox Cycling: Thiophenes can undergo oxidative metabolism or redox cycling in DTT-containing buffers.

  • Fluorescence Quenching: The pyridine-thiophene conjugation creates a fluorophore that may overlap with assay readouts (e.g., reaction products).

Assay Validation Workflow (DOT Diagram)

AssayValidation Start Compound Stock (DMSO) Solubility Step 1: Solubility Limit Test (Nephelometry / Light Scattering) Start->Solubility Agg Step 2: Detergent Sensitivity (Add 0.01% Triton X-100) Solubility->Agg Soluble FalsePos Artifact / False Positive Solubility->FalsePos Precipitates PdCheck Step 3: Residual Metal Check (Colorimetric / ICP-MS) Agg->PdCheck Activity Unchanged Agg->FalsePos Activity Lost (Aggregator) Specific Valid Hit / Specific Binder PdCheck->Specific Pd < 5ppm PdCheck->FalsePos Pd > 5ppm (Metal Interference)

Caption: Logical decision tree for validating biological activity, distinguishing true binding from aggregation or metal-induced artifacts.

Synthetic Workflow Visualization (DOT Diagram)

Synthesispath Start Methyl 5-bromonicotinate Coupling Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Avoids Poisoning Start->Coupling Intermed Intermediate Ester (High Purity Isolation) Coupling->Intermed Reduction Reduction (LiBH4 / THF) Intermed->Reduction Final (5-(Thiophen-3-yl)pyridin-3-yl)methanol Reduction->Final

Caption: Recommended Route B workflow ensuring intermediate purification to remove catalyst poisons before the final step.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-(Thiophen-3-yl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

This document provides essential procedural guidance for the safe handling and disposal of (5-(Thiophen-3-yl)pyridin-3-yl)methanol. As a novel compound at the forefront of research, its specific toxicological and environmental properties may not be fully characterized. Therefore, this guide is built upon a conservative assessment of risk, drawing from the known hazards of its structural components: pyridine, thiophene, and methanol. Adherence to these protocols is critical for ensuring personnel safety and maintaining regulatory compliance.

Statement of Hazard: A Precautionary Approach

Given its chemical structure, (5-(Thiophen-3-yl)pyridin-3-yl)methanol must be treated as a hazardous waste . The rationale is based on the inherent properties of its parent structures:

  • Pyridine Moiety : Pyridine and its derivatives are often flammable, toxic, and pose risks to aquatic life.[1][2][3] Waste pyridine is classified as hazardous and requires specific disposal methods, such as incineration.[4]

  • Thiophene Moiety : Thiophene is a flammable liquid and is designated as hazardous waste, potentially carrying the EPA hazardous waste number D001 for ignitability.[5] It is also recognized as being harmful to aquatic organisms.[6]

  • Methanol Group : Methanol is a flammable and toxic alcohol.[7] Solutions containing as little as 10% methanol are often treated as flammable hazardous waste.[8]

Therefore, all waste streams containing (5-(Thiophen-3-yl)pyridin-3-yl)methanol, including pure compound, reaction mixtures, and contaminated materials, must be disposed of through a certified hazardous waste program.[9][10] Under no circumstances should this chemical or its waste be disposed of down the drain, in regular trash, or allowed to evaporate in a fume hood.[9][10][11]

Regulatory Framework and Compliance

Disposal of laboratory chemical waste is strictly regulated. Key governing bodies include the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to establish a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[12] All personnel must be trained on these procedures and have access to Safety Data Sheets (SDS) for the chemicals they handle.[13]

  • EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave." This includes generation, transportation, treatment, storage, and disposal. Academic labs generate significant amounts of hazardous waste annually and must adhere to these federal regulations, along with state and local laws.[14]

Your institution's Environmental Health and Safety (EHS) office is the primary resource for navigating these regulations and will manage the final disposal process.

Hazard Assessment Summary

The following table synthesizes the anticipated hazards of (5-(Thiophen-3-yl)pyridin-3-yl)methanol based on its structural components. This assessment informs the required handling and disposal protocols.

Hazard CategoryBasis of Assessment (Structural Component)Implication for DisposalPotential EPA Waste Code
Ignitability Thiophene, Methanol, PyridineMust be stored away from ignition sources.[15][16] Considered a flammable liquid.[8]D001
Toxicity Pyridine, MethanolAvoid all routes of exposure (inhalation, ingestion, skin contact).[7] Considered harmful or toxic.[17]Varies by state
Skin/Eye Irritation Pyridine derivatives (e.g., 3-Pyridinemethanol)[18]Requires use of appropriate gloves and eye protection.N/A
Environmental Hazard Thiophene, PyridineMust not be released into the environment; do not dispose of in sanitary sewers.[6][19]N/A

Core Disposal Principles: A Self-Validating System

To ensure safety and compliance, every step of the disposal process must be methodical and deliberate. The following principles form a self-validating protocol that minimizes risk.

  • Segregation is Key : Never mix incompatible waste streams. Waste containing (5-(Thiophen-3-yl)pyridin-3-yl)methanol should be segregated from strong oxidizers, acids, and bases.[11][20]

  • Containment is Non-Negotiable : Use only approved, chemically compatible, and leak-proof containers for waste collection.[9][21] All liquid waste containers must be stored in secondary containment trays.[11][22]

  • Labeling Precedes Accumulation : A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[22][23]

  • Closed Container Policy : Waste containers must remain sealed at all times, except when actively adding waste.[8][11][24] Using a funnel and leaving it in the container is a common but serious violation.[24]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the lifecycle of (5-(Thiophen-3-yl)pyridin-3-yl)methanol waste in the laboratory.

Step 1: Select Appropriate Personal Protective Equipment (PPE)
  • Rationale : The anticipated toxicity and irritant properties of the compound necessitate a robust barrier to prevent exposure.

  • Procedure :

    • Wear standard laboratory attire: a fully buttoned lab coat, long pants, and closed-toe shoes.

    • Eye Protection : Wear chemical safety goggles. A face shield should be used if there is a significant splash risk.

    • Hand Protection : Wear nitrile gloves as a minimum. For prolonged handling or when managing concentrated waste, consider heavier-duty gloves like butyl rubber. Always check the manufacturer's glove compatibility chart.[20] Dispose of contaminated gloves as hazardous waste.

Step 2: Waste Collection and Segregation
  • Rationale : Proper segregation at the point of generation prevents dangerous chemical reactions and simplifies the final disposal process for EHS personnel.

  • Procedure :

    • Designate a Waste Container : Select a clean, empty container made of a compatible material (e.g., borosilicate glass or polyethylene). The container must have a secure, screw-top cap.

    • Affix Label : Immediately attach a hazardous waste tag provided by your institution's EHS department.[23]

    • Collect Waste :

      • Liquid Waste : Carefully pour liquid waste containing the compound into the designated container. This includes reaction mixtures, solvent rinses, and contaminated buffers.

      • Solid Waste : Collect contaminated solids (e.g., filter paper, contaminated silica gel, disposable labware) in a separate, clearly labeled solid waste container. Do not mix liquids and solids.

      • Sharps : Contaminated needles, scalpels, or broken glass must be placed in a designated sharps container.

Step 3: Container Labeling and Management
  • Rationale : Accurate labeling is a legal requirement and provides critical safety information to all handlers of the waste.

  • Procedure :

    • On the hazardous waste tag, write the words "Hazardous Waste." [22]

    • List all chemical constituents by their full, proper names (no abbreviations or formulas).[22] For example: "(5-(Thiophen-3-yl)pyridin-3-yl)methanol," "Methanol," "Dichloromethane."

    • Estimate the percentage of each component.

    • Keep the container tightly sealed when not in use.[24]

Step 4: Temporary Waste Storage in the Laboratory
  • Rationale : Safe temporary storage minimizes the risk of spills, fires, and accidental exposures within the lab.

  • Procedure :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the direct control of laboratory personnel.[21]

    • Place the sealed container inside a larger, chemically resistant secondary containment bin.[11]

    • Store the container away from heat, direct sunlight, and all potential ignition sources.[15]

    • Ensure the storage location does not obstruct aisles or emergency exits.

Step 5: Arranging for Final Disposal
  • Rationale : Final disposal must be handled by trained professionals in accordance with federal and state law.

  • Procedure :

    • Once the waste container is full or when you are finished generating this type of waste, complete the hazardous waste tag with the final accumulation date.

    • Submit a chemical waste collection request to your institution's EHS department through their specified online portal or form.[20]

    • Do not move the waste from the laboratory yourself. EHS personnel will collect it directly from your designated SAA.

Spill Management Protocol

  • Rationale : A clear, pre-defined plan is essential for responding to accidental releases safely and effectively.

  • Procedure :

    • Alert Personnel : Immediately alert others in the vicinity.

    • Assess the Spill :

      • Small Spill (<100 mL) : If you are trained and have the appropriate spill kit, you may clean it up.

      • Large Spill (>100 mL) : Evacuate the immediate area. If there is a fire or inhalation hazard, pull the fire alarm and evacuate the building. Contact your institution's emergency number and the EHS office.[23]

    • Cleanup of a Small Spill :

      • Don appropriate PPE, including a respirator if vapor concentrations are high.

      • Remove all ignition sources.[1][25]

      • Contain the spill using an absorbent material like vermiculite, sand, or a commercial spill pad.[1][26] Do not use combustible materials like paper towels.

      • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[2]

      • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

      • Ventilate the area after cleanup is complete.[25]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (5-(Thiophen-3-yl)pyridin-3-yl)methanol waste.

G Disposal Workflow for (5-(Thiophen-3-yl)pyridin-3-yl)methanol Waste cluster_prep Preparation & Generation cluster_collection Collection & Segregation cluster_storage Interim Storage & Disposal gen Waste Generation (Pure compound, solutions, contaminated materials) ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) gen->ppe container Select Compatible Waste Container ppe->container label_container Affix & Fill Out Hazardous Waste Tag container->label_container waste_type Liquid or Solid Waste? label_container->waste_type liquid_waste Collect in Liquid Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Solid Waste Container waste_type->solid_waste Solid close_container Keep Container Tightly Closed liquid_waste->close_container solid_waste->close_container storage Store in Designated SAA with Secondary Containment close_container->storage request Container Full or Work Complete? storage->request pickup Submit Collection Request to EHS request->pickup Yes continue_work Continue Safe Accumulation request->continue_work No continue_work->gen

Caption: Decision workflow for handling chemical waste.

References

  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophene.
  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine.
  • Methanex Corporation. (2020). Safety Data Sheet: Methanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
  • ChemSupply Australia. (2024). Safety Data Sheet: PYRIDINE.
  • TCI Chemicals. (2025). Safety Data Sheet: 3-Pyridinemethanol.
  • American Chemical Society. (n.d.). Hazardous Waste & Disposal.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Fisher Scientific. (2023). Safety Data Sheet: [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.
  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.
  • ECHEMI. (n.d.). PHENYL-PYRIDIN-3-YL-METHANOL SDS.
  • Tradebe. (n.d.). Methanol Disposal In Laboratories. Retrieved from a relevant waste management website.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan.
  • Fisher Scientific. (2025). Safety Data Sheet: Thiophene.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • University of Pittsburgh. (2023). Guidelines for Flammable Liquid Disposal.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance.
  • Ossila. (2022). Safety Data Sheet.
  • ACTenviro. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Thiophene.
  • Arizona State University Environmental Health and Safety. (2023). Lab safety: Hazardous waste management.
  • Capot Chemical. (2025). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.
  • Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens.
  • VelocityEHS. (2014). Methanol MSDS Safety Tips from Experts.
  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
  • University of California, Santa Barbara. (2012). Methanol - Standard Operating Procedure.
  • PENTA. (2024). Pyridine - SAFETY DATA SHEET.
  • UCLA. (2009). Hazardous Waste Management Safety Video.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.